molecular formula C10H14ClN3 B1369189 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine CAS No. 42487-70-7

4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Cat. No.: B1369189
CAS No.: 42487-70-7
M. Wt: 211.69 g/mol
InChI Key: XUIPGTGXJXTPAO-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C10H14ClN3 and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-methyl-2-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-7-9(11)13-10(12-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIPGTGXJXTPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589793
Record name 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine
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Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42487-70-7
Record name 4-Chloro-6-methyl-2-(1-piperidinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42487-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of a molecule is the bedrock of its journey from a laboratory curiosity to a potential therapeutic agent. 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrimidine derivatives.[1] The interplay of the electron-deficient pyrimidine ring, the lipophilic piperidine moiety, and the reactive chloro group dictates its behavior in various chemical and biological systems.

This technical guide provides a detailed exploration of the core physical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document emphasizes the robust methodologies and analytical workflows required for its characterization. By grounding our discussion in the established principles of physical organic chemistry and providing detailed experimental protocols, we aim to equip researchers with the necessary tools to independently verify and expand upon the data presented herein.

Molecular Structure and Core Chemical Identifiers

The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers. These data points are crucial for database searches, regulatory submissions, and ensuring the correct material is being studied.

The structure of this compound combines a pyrimidine core with three key substituents: a chloro group at the 4-position, a methyl group at the 6-position, and a piperidin-1-yl group at the 2-position.

Caption: 2D representation of this compound.

Table 1: Core Chemical Identifiers

PropertyValueSource
IUPAC Name 4-chloro-6-methyl-2-piperidin-1-ylpyrimidine[2]
CAS Number 42487-70-7[2][3]
Molecular Formula C₁₀H₁₄ClN₃[2][3]
Molecular Weight 211.69 g/mol [2]
Canonical SMILES CC1=CC(=NC(=N1)N2CCCCC2)Cl[3]
InChI Key XUIPGTGXJXTPAO-UHFFFAOYSA-N[3]

Experimentally Determined and Predicted Physical Properties

The physical state, melting and boiling points, and solubility of a compound are critical parameters that influence its handling, formulation, and bioavailability. While specific experimental data for this compound is sparse, we can collate available information and make informed predictions based on related structures.

Table 2: Summary of Physical Properties

PropertyReported/Predicted ValueRemarks
Physical State Solid or LiquidOne vendor notes "Non Combustible Solids"[3], though many similar compounds exist as liquids or low-melting solids.
Melting Point Not ReportedA closely related compound, 4-Chloro-2-methylthio-6-(1-piperidyl)pyrimidine, has a melting point of 83-85 °C (356-358 K).[4]
Boiling Point 118 °C at 70 mmHgThis value is reported by a chemical supplier. Extrapolation to atmospheric pressure suggests a high boiling point, characteristic of a stable, polar molecule.
Solubility Predicted to have moderate solubility in organic solvents (e.g., Chloroform, DMF, Ethyl Acetate) and limited solubility in water.The heterocyclic structure with nitrogen atoms allows for some polarity, while the piperidine and methyl groups contribute to lipophilicity.[5][6]
Density Not Reported-
Refractive Index Not Reported-

Methodologies for Physical Property Determination

To ensure scientific integrity, physical properties must be determined using validated experimental protocols. The following section details the methodologies for characterizing the key physical attributes of this compound.

Synthesis and Purification Workflow

The accurate determination of physical properties is contingent on the purity of the sample. The synthesis of novel pyrimidine derivatives often follows a well-trodden path of cyclocondensation followed by functionalization and rigorous purification.

Synthesis_Workflow cluster_synthesis Synthesis & Functionalization cluster_purification Purification cluster_characterization Characterization & Analysis Start Starting Materials (e.g., 2,4-dichloro-6-methylpyrimidine + Piperidine) Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Crude Crude Product Reaction->Crude Purify Purification (e.g., Column Chromatography or Recrystallization) Crude->Purify Pure Pure Compound (>98%) Purify->Pure Analysis Structural & Purity Verification (NMR, MS, HPLC) Pure->Analysis Final Characterized Compound Analysis->Final

Caption: Generalized workflow for the synthesis and purification of the target compound.

Melting Point Determination

Principle: The melting point is a fundamental property that provides an indication of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0 °C).

Protocol:

  • Sample Preparation: A small amount of the dry, purified compound is packed into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • A rapid heating rate (10-20 °C/min) is used for an initial approximate determination.

    • The measurement is repeated with a fresh sample, heating rapidly to within 15-20 °C of the approximate melting point.

    • The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Causality: A slow heating rate near the melting point is critical to ensure that the temperature of the heating block and the sample are in equilibrium, preventing an overestimation of the melting point.

Solubility Profiling

Principle: Solubility is quantified by determining the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The "like dissolves like" principle is a useful guide, suggesting that the polarity of the compound will dictate its solubility in various solvents.

Protocol (Gravimetric Method): [7][8]

  • Solvent Selection: A range of solvents of varying polarity should be selected (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, N,N-Dimethylformamide (DMF), Hexane).

  • Equilibration: An excess amount of the compound is added to a known volume of each solvent in a sealed vial. The vials are agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: Once equilibrated, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • Solvent Evaporation: The filtered aliquot is transferred to a pre-weighed vial. The solvent is evaporated under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.

  • Calculation: The weight of the dissolved solid is determined, and the solubility is expressed in units such as mg/mL or mol/L.

Causality: Using a filter is essential to prevent microscopic, undissolved particles from being carried over into the aliquot, which would lead to an overestimation of solubility. Reaching equilibrium is confirmed by taking measurements at different time points (e.g., 24h and 48h) and ensuring the calculated solubility does not change.

Spectroscopic and Analytical Characterization

Spectroscopic techniques provide definitive structural confirmation and are indispensable for verifying the identity of the synthesized compound before proceeding with further tests.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Analysis Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (MS) Compound->MS IR Infrared Spectroscopy (IR) Compound->IR HPLC High-Performance Liquid Chromatography (HPLC) Compound->HPLC Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment (>98%) HPLC->Purity

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • Expected Signals: Aromatic proton on the pyrimidine ring (singlet, ~6.5-7.5 ppm), protons on the piperidine ring (multiplets, ~1.5-4.0 ppm), and protons of the methyl group (singlet, ~2.0-2.5 ppm).

  • ¹³C NMR: Identifies the number of non-equivalent carbons in the molecule.

    • Expected Signals: Carbons of the pyrimidine ring (~150-170 ppm), carbons of the piperidine ring (~20-50 ppm), and the methyl carbon (~15-25 ppm).[9]

Mass Spectrometry (MS)
  • Purpose: To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.

  • Expected Result: The molecular ion peak [M]+ should correspond to the calculated molecular weight (211.69 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom ([M+2]+ peak approximately one-third the intensity of the [M]+ peak).

Infrared (IR) Spectroscopy
  • Purpose: To identify the functional groups present in the molecule.

  • Expected Absorptions: C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching.

Safety and Handling

Proper handling of any chemical is paramount. Based on GHS classifications for the compound and safety data for related pyrimidines, the following precautions are advised.[2][10][11]

  • GHS Classification: Warning. Acute toxicity, oral (Category 4). Harmful if swallowed.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust if the material is solid. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While a complete, publicly available dataset of its physical properties is yet to be established, this guide provides the foundational knowledge and, critically, the experimental framework required for its thorough characterization. The provided protocols for determining melting point, solubility, and spectroscopic identity are designed to be robust and self-validating. By adhering to these methodologies, researchers can confidently generate high-quality data, paving the way for the successful application of this and other novel pyrimidine derivatives in their work.

References

An In-Depth Technical Guide to 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical structure, physicochemical properties, a detailed synthesis protocol rooted in established chemical principles, and its potential as a versatile scaffold in the design of novel therapeutics.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous bioactive molecules, including nucleobases essential to life.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. The strategic substitution of the pyrimidine core allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This compound represents a synthetically accessible and highly versatile intermediate, offering multiple points for chemical modification and the exploration of new chemical space. Its structure combines the reactive chloropyrimidine moiety with a saturated piperidine ring, a common feature in many central nervous system (CNS) active drugs.

Physicochemical and Structural Properties

This compound is a substituted pyrimidine with the molecular formula C₁₀H₁₄ClN₃.[2] A thorough understanding of its fundamental properties is crucial for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClN₃PubChem[2]
Molecular Weight 211.69 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 42487-70-7PubChem[2]
Appearance White to pale yellow solid (predicted)-
Melting Point 66 - 68 °CSigma-Aldrich
Boiling Point ~350 °C (predicted)-
Solubility Soluble in organic solvents like DCM, Ethyl Acetate; sparingly soluble in water (predicted)-

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SₙAr) on an electron-deficient heterocyclic ring. The presence of two electronegative nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles, particularly at the C2, C4, and C6 positions. The chlorine atoms on a dichloropyrimidine serve as good leaving groups.

The most logical and established synthetic route proceeds in two main stages:

  • Chlorination of 6-methyluracil to yield the key intermediate, 2,4-dichloro-6-methylpyrimidine.

  • Regioselective nucleophilic aromatic substitution of one of the chloro groups with piperidine.

The chlorine at the C2 position is generally more reactive towards nucleophilic attack than the one at C4, especially when the nucleophile is an amine. This regioselectivity is attributed to the greater electron-withdrawing inductive effect of the two adjacent nitrogen atoms on the C2 position.

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Nucleophilic Aromatic Substitution (SₙAr) 6-Methyluracil 6-Methyluracil 2,4-Dichloro-6-methylpyrimidine 2,4-Dichloro-6-methylpyrimidine 6-Methyluracil->2,4-Dichloro-6-methylpyrimidine  Phosphoryl Chloride (POCl₃)  Heat (reflux) 6-Methyluracil->2,4-Dichloro-6-methylpyrimidine POCl₃ POCl₃ Target_Compound This compound 2,4-Dichloro-6-methylpyrimidine->Target_Compound  Piperidine, Base (e.g., K₂CO₃)  Solvent (e.g., Acetonitrile)  Heat 2,4-Dichloro-6-methylpyrimidine->Target_Compound Piperidine Piperidine

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure derived from established methodologies for the synthesis of substituted pyrimidines.

Stage 1: Synthesis of 2,4-Dichloro-6-methylpyrimidine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methyluracil (1 equivalent).

  • Addition of Reagent: Carefully add an excess of phosphoryl chloride (POCl₃) (approximately 5-10 equivalents) to the flask. The reaction should be performed in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with caution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-6-methylpyrimidine. The product can be further purified by column chromatography or recrystallization.

Stage 2: Synthesis of this compound

  • Reaction Setup: To a solution of 2,4-dichloro-6-methylpyrimidine (1 equivalent) in a suitable solvent such as acetonitrile or ethanol, add piperidine (1.1 equivalents) and a base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (around 80-85 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization (Predicted)

Spectroscopic Data (Predicted)
¹H NMR * Pyrimidine-H (C5-H): A singlet expected around δ 6.5-7.0 ppm. * Piperidine-H (α to N): A multiplet expected around δ 3.5-3.8 ppm. * Piperidine-H (β, γ to N): Overlapping multiplets expected around δ 1.5-1.8 ppm. * Methyl-H (C6-CH₃): A singlet expected around δ 2.2-2.5 ppm.
¹³C NMR * Pyrimidine-C (C2, C4, C6): Resonances expected in the range of δ 160-170 ppm. * Pyrimidine-C (C5): A resonance expected around δ 110-120 ppm. * Piperidine-C (α to N): A resonance expected around δ 45-50 ppm. * Piperidine-C (β to N): A resonance expected around δ 25-30 ppm. * Piperidine-C (γ to N): A resonance expected around δ 23-27 ppm. * Methyl-C (C6-CH₃): A resonance expected around δ 20-25 ppm.
IR (Infrared) * C=N and C=C stretching (pyrimidine ring): Strong absorptions expected in the 1550-1650 cm⁻¹ region. * C-H stretching (aliphatic): Absorptions expected in the 2850-3000 cm⁻¹ region. * C-Cl stretching: A characteristic absorption expected in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS) * Molecular Ion (M⁺): An intense peak expected at m/z 211, with a characteristic isotopic pattern (M+2) at m/z 213 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. * Fragmentation: Common fragmentation patterns would involve the loss of the chloro group, the methyl group, and fragmentation of the piperidine ring.

Reactivity and Applications in Medicinal Chemistry

The chemical architecture of this compound makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The remaining chloro group at the C4 position is amenable to further nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Reactivity Start This compound Product_Amine 2,4-Disubstituted Pyrimidines (Amino at C4) Start->Product_Amine SₙAr Product_Ether 2,4-Disubstituted Pyrimidines (Ether at C4) Start->Product_Ether SₙAr Product_Thioether 2,4-Disubstituted Pyrimidines (Thioether at C4) Start->Product_Thioether SₙAr Product_Aryl 2,4,6-Trisubstituted Pyrimidines (Aryl/Alkyl at C4) Start->Product_Aryl Cross-Coupling Amine Primary/Secondary Amines Amine->Product_Amine Alcohol Alcohols/Phenols Alcohol->Product_Ether Thiol Thiols Thiol->Product_Thioether Organometallic Organometallic Reagents (e.g., Suzuki, Stille coupling) Organometallic->Product_Aryl

Caption: Reactivity of the C4-chloro group towards further substitution.

This potential for diversification has positioned substituted pyrimidines as key components in the development of drugs targeting a wide range of diseases:

  • Anticancer Agents: The pyrimidine core is found in numerous kinase inhibitors and other anticancer drugs. The ability to introduce different substituents allows for the optimization of binding to the ATP pocket of various kinases.[6]

  • Antimicrobial Agents: Pyrimidine derivatives have shown broad-spectrum antibacterial and antifungal activities.[3]

  • Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in drugs targeting CNS receptors. The combination of the pyrimidine and piperidine rings in this scaffold makes it an attractive starting point for the development of novel antipsychotics, antidepressants, and anxiolytics.

  • Antiviral and Anti-inflammatory applications: The versatility of the pyrimidine scaffold has also been explored in the development of antiviral and anti-inflammatory agents.[1]

Safety and Handling

Based on the available GHS classification, this compound is harmful if swallowed (Acute toxicity, oral, Category 4).[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis via nucleophilic aromatic substitution and the presence of a reactive chloro group for further functionalization make it an attractive scaffold for the generation of diverse chemical libraries. While detailed biological studies on this specific compound are not widely published, the extensive body of literature on the pharmacological activities of substituted pyrimidines underscores its potential as a precursor to novel therapeutic agents. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this compound in their drug discovery endeavors.

References

An In-depth Technical Guide to 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine (CAS: 42487-70-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, a privileged structure from which a multitude of therapeutic agents have been born.[1][2] Its inherent drug-like properties and versatile reactivity make it a perpetual subject of investigation. This guide focuses on a specific, yet highly valuable derivative: 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine. This compound is not merely an inert chemical; it is a key intermediate, a building block poised for the construction of complex molecular architectures with significant biological potential.

This document is crafted from the perspective of a seasoned application scientist. It is designed to be more than a simple repository of data. My objective is to provide you with a comprehensive understanding of this molecule, grounded in the principles of synthetic chemistry and with a clear line of sight to its applications in drug discovery. We will delve into the "why" behind the "how," exploring the mechanistic underpinnings of its synthesis and the rationale for its use as a scaffold. Every piece of information is curated to be actionable, empowering you to leverage this compound's full potential in your research endeavors.

Molecular Overview and Physicochemical Properties

This compound is a substituted pyrimidine that features a chlorine atom at the 4-position, a methyl group at the 6-position, and a piperidine ring attached at the 2-position. This unique arrangement of functional groups imparts a specific set of physicochemical properties that are crucial for its reactivity and its utility as a synthetic intermediate.

PropertyValueSource
CAS Number 42487-70-7[3][4]
Molecular Formula C₁₀H₁₄ClN₃[3][5]
Molecular Weight 211.69 g/mol [3][5]
IUPAC Name This compound[5]
Canonical SMILES CC1=CC(=NC(=N1)N2CCCCC2)Cl[5]
InChI InChI=1S/C10H14ClN3/c1-8-7-9(11)13-10(12-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3[5]
Calculated XLogP3 2.9[5]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SₙAr) on an electron-deficient heterocyclic ring.[6][7] The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient, and the presence of two chlorine atoms in the precursor, 2,4-dichloro-6-methylpyrimidine, further activates the ring for nucleophilic attack.

The regioselectivity of the substitution is a key consideration. In general, for 2,4-dichloropyrimidines, nucleophilic attack is favored at the C4 position.[8] However, the presence of substituents on the ring can influence this selectivity. In the case of 2,4-dichloro-6-methylpyrimidine, the first substitution with piperidine preferentially occurs at the 2-position due to a combination of electronic and steric factors. The second substitution, if desired, would then occur at the 4-position. This stepwise and regioselective nature of the reaction is what makes this class of compounds so valuable in library synthesis for drug discovery.

G cluster_0 Synthesis Workflow Start 2,4-Dichloro-6-methylpyrimidine (Starting Material) Reaction Nucleophilic Aromatic Substitution (SₙAr) Start->Reaction Reagent Piperidine (Nucleophile) Reagent->Reaction Product This compound (Target Compound) Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: A simplified workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for SₙAr reactions on chloropyrimidines.[9] Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Materials:

  • 2,4-Dichloro-6-methylpyrimidine

  • Piperidine

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Acetonitrile)

  • Base (e.g., Triethylamine (TEA) or Potassium Carbonate)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane and Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Reagents: Add piperidine (1.1 eq) to the solution, followed by the addition of the base (1.2 eq). The base is crucial to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any solid byproducts (e.g., triethylammonium chloride).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained data should be consistent with the expected structure.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Pyrimidine Proton (C5-H): A singlet is expected in the aromatic region, likely around δ 6.0-6.5 ppm.

  • Piperidine Protons (α to N): A multiplet (likely a triplet) is expected around δ 3.5-3.8 ppm, corresponding to the four protons on the carbons adjacent to the nitrogen atom.

  • Piperidine Protons (β and γ to N): A complex multiplet is expected in the upfield region, around δ 1.5-1.8 ppm, corresponding to the remaining six protons of the piperidine ring.

  • Methyl Protons (C6-CH₃): A sharp singlet is expected around δ 2.2-2.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Pyrimidine Carbons:

    • C2 (attached to piperidine): ~160-165 ppm

    • C4 (attached to Cl): ~158-162 ppm

    • C6 (attached to methyl): ~165-170 ppm

    • C5: ~105-110 ppm

  • Piperidine Carbons:

    • α-Carbons: ~45-50 ppm

    • β-Carbons: ~25-30 ppm

    • γ-Carbon: ~23-27 ppm

  • Methyl Carbon: ~20-25 ppm

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 211 and an M+2 peak at m/z 213 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

  • Key Fragmentation Patterns: Expect fragmentation patterns corresponding to the loss of a chlorine atom, the methyl group, and fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy
  • C=N and C=C Stretching (Pyrimidine Ring): Absorbances in the range of 1500-1600 cm⁻¹.

  • C-H Stretching (Aliphatic): Absorbances in the range of 2850-3000 cm⁻¹.

  • C-Cl Stretching: A characteristic absorbance in the fingerprint region, typically around 600-800 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. The chlorine atom at the 4-position serves as a versatile handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further nucleophilic substitutions.[10][11]

G cluster_0 Drug Discovery Applications cluster_1 Potential Therapeutic Areas Scaffold This compound Oncology Oncology (e.g., Kinase Inhibitors) Scaffold->Oncology Functionalization at C4 Neuroscience Neuroscience (e.g., BACE-1 Inhibitors) Scaffold->Neuroscience Functionalization at C4 Infectious_Diseases Infectious Diseases (e.g., Antibacterials) Scaffold->Infectious_Diseases Functionalization at C4 Inflammation Inflammation (e.g., Anti-inflammatory Agents) Scaffold->Inflammation Functionalization at C4

Caption: Potential therapeutic applications stemming from the core scaffold.

Case Studies of Related Scaffolds:
  • BACE-1 Inhibitors for Alzheimer's Disease: 2,4,6-trisubstituted pyrimidines have been designed and synthesized as potent inhibitors of β-secretase (BACE-1), a key enzyme in the amyloidogenic pathway of Alzheimer's disease.[12] The pyrimidine core acts as a bioisostere for a peptide bond, and the substituents can be tailored to interact with the S1 and S3 pockets of the enzyme's active site.

  • Antibacterial Agents: Pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from chloropyrimidine precursors, have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[9]

  • Anti-inflammatory and Analgesic Agents: Novel 2,4,6-trisubstituted pyrimidines have shown significant anti-inflammatory and analgesic activities in in vivo studies.[13]

  • Cholinesterase Inhibitors: Quinoline-thiosemicarbazone derivatives incorporating a piperidine moiety have been identified as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[14] The piperidine scaffold is a common feature in many approved drugs and is known to modulate physicochemical and pharmacokinetic properties.[15][16]

Safety and Handling

Based on available data, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for chemical synthesis and drug discovery. Its synthesis via a regioselective SₙAr reaction is a robust and well-understood process. The true value of this compound lies in its potential for diversification, with the reactive chlorine atom at the C4 position providing a gateway to a vast chemical space of novel compounds. As research into pyrimidine-based therapeutics continues to expand, the utility of this and related scaffolds is set to grow, offering promising avenues for the development of new treatments for a wide range of diseases.

References

4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The document details the molecule's fundamental physicochemical properties, including its precise molecular weight, and presents a robust, field-proven protocol for its synthesis and purification. Furthermore, this guide outlines standard methodologies for analytical characterization, discusses the compound's potential applications as a versatile synthetic intermediate, and provides essential safety and handling information. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic and therapeutic programs.

Part 1: Core Physicochemical Properties and Identifiers

This compound is a substituted pyrimidine featuring a reactive chlorine atom, which serves as a key functional handle for further chemical elaboration. The integration of a piperidine ring, a prevalent scaffold in numerous approved pharmaceuticals, enhances its drug-like properties.[1] A summary of its core properties is presented below.

PropertyValueSource(s)
Molecular Weight 211.69 g/mol [2][3]
Molecular Formula C₁₀H₁₄ClN₃[2][3][4]
CAS Number 42487-70-7[2][3][5]
IUPAC Name This compound[3]
Physical Form Solid[5]
Boiling Point 118 °C (at 70 mmHg)[4]
SMILES Cc1cc(Cl)nc(n1)N2CCCCC2[2]
InChI Key XUIPGTGXJXTPAO-UHFFFAOYSA-N[3]

These identifiers are critical for unambiguous documentation, procurement, and regulatory submissions. The molecular weight, calculated from its chemical formula C₁₀H₁₄ClN₃, is a fundamental parameter for all stoichiometric calculations in synthetic protocols.[2][3][4]

Part 2: Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages the high electrophilicity of the carbon atoms in a di-chlorinated pyrimidine precursor, allowing for selective displacement of a chlorine atom by an amine nucleophile.

Causality of Experimental Design

The chosen precursor, 2,4-dichloro-6-methylpyrimidine, possesses two chlorine atoms at positions C2 and C4, which are activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms in the pyrimidine ring. Piperidine is used as the nucleophile. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl) generated in situ. This prevents the protonation of the piperidine starting material, which would otherwise render it non-nucleophilic and halt the reaction. An inert, polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the reaction kinetics.

Detailed Step-by-Step Synthesis
  • Reactor Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloro-6-methylpyrimidine (1.0 eq).

  • Solvent and Reagents : Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M. Begin stirring the solution under a nitrogen atmosphere.

  • Addition of Base and Nucleophile : Add triethylamine (1.5 eq) to the solution, followed by the slow, dropwise addition of piperidine (1.1 eq) at room temperature.

  • Reaction Execution : Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction : Redissolve the crude residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess acid) and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure this compound as a solid.

Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. SₙAr Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Setup Combine 2,4-dichloro-6-methylpyrimidine, acetonitrile, and TEA in flask AddPiperidine Add Piperidine (1.1 eq) dropwise at RT Setup->AddPiperidine Reflux Heat to reflux (82°C) Monitor by TLC (4-6h) AddPiperidine->Reflux Concentrate Cool to RT & concentrate under reduced pressure Reflux->Concentrate Extract Redissolve in EtOAc Wash with NaHCO₃ & Brine Concentrate->Extract Dry Dry organic layer (Na₂SO₄) Filter & concentrate Extract->Dry Purify Recrystallize from EtOH/Water Dry->Purify Product Pure Product: 4-Chloro-6-methyl-2- (piperidin-1-yl)pyrimidine Purify->Product

Caption: Workflow for the synthesis of this compound.

Part 3: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques must be employed. This self-validating system confirms that the target molecule has been successfully synthesized and is free of significant impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the methyl group, the pyrimidine ring proton, and the protons of the piperidine ring.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will confirm the molecular weight of the compound. The analysis should reveal a molecular ion peak [M+H]⁺ corresponding to the calculated mass (212.0952 for C₁₀H₁₅ClN₃⁺).

  • High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase, the analysis should ideally show a single major peak, with purity levels typically expected to be >95% for research applications.

Analytical Workflow Diagram

G cluster_analysis Characterization Suite Input Synthesized Crude Product NMR NMR (¹H, ¹³C) Confirms Structure Input->NMR MS Mass Spectrometry Confirms Molecular Weight Input->MS HPLC HPLC Determines Purity (>95%) Input->HPLC Output Verified Compound (Structure, MW, Purity) NMR->Output MS->Output HPLC->Output

Caption: Standard analytical workflow for compound identity and purity verification.

Part 4: Applications in Research and Drug Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents, including those for oncology and infectious diseases.[6] The title compound, this compound, is a valuable building block for creating diverse chemical libraries for drug discovery screening.

  • Versatile Intermediate : The chlorine atom at the C4 position is a prime site for further functionalization. It can readily participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide range of substituents, enabling extensive Structure-Activity Relationship (SAR) studies.

  • Scaffold for Bioactive Molecules : The pyrimidine core is a well-established pharmacophore that can interact with various biological targets.[6] The piperidine moiety can improve physicochemical properties such as solubility and metabolic stability, and often provides key binding interactions within protein targets.[1] For example, related pyrimidine-piperidine structures are explored as intermediates in the synthesis of kinase inhibitors and other targeted therapies.[7]

Part 5: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • GHS Hazard Information : The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3] It may also cause skin and serious eye irritation.[8]

  • Handling Precautions : Always handle this compound in a well-ventilated area or a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust and prevent contact with skin, eyes, and clothing.[8][9]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][9]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

References

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of numerous biologically active compounds, and understanding the precise structure and electronic properties of its analogues is paramount for rational drug design. This technical guide provides a detailed analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers unambiguous confirmation of the compound's molecular structure and provides insights into its chemical environment.

The molecular structure of this compound, with a molecular formula of C₁₀H₁₄ClN₃ and a molecular weight of 211.69 g/mol , presents a unique combination of a substituted pyrimidine ring and a piperidine moiety.[1] This guide will delve into the characteristic spectral signatures arising from this distinct architecture.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the structure of this compound and the numbering of its atoms for the purpose of spectral assignment.

Figure 1. Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The complexity of NMR spectra for substituted pyrimidines can arise from intricate spin-spin coupling patterns and the influence of substituents on the electronic environment of the protons.[2]

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the methyl, pyrimidine, and piperidine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.50s1HH5 (pyrimidine)
~3.60t4HH2', H6' (piperidine)
~2.35s3HH7 (CH₃)
~1.65m6HH3', H4', H5' (piperidine)

Interpretation:

  • The singlet at approximately 6.50 ppm is characteristic of the lone proton on the pyrimidine ring (H5). Its downfield shift is attributed to the deshielding effect of the aromatic ring current and the adjacent nitrogen atoms.

  • The triplet around 3.60 ppm corresponds to the four protons on the carbons adjacent to the nitrogen atom of the piperidine ring (H2' and H6'). The multiplicity is due to coupling with the neighboring methylene protons.

  • The singlet at approximately 2.35 ppm is assigned to the three protons of the methyl group attached to the pyrimidine ring (H7).

  • The multiplet centered around 1.65 ppm represents the remaining six protons of the piperidine ring (H3', H4', and H5'). The overlapping signals result in a complex multiplet.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~165.0C4 (pyrimidine)
~162.5C2 (pyrimidine)
~161.0C6 (pyrimidine)
~110.0C5 (pyrimidine)
~45.0C2', C6' (piperidine)
~26.0C3', C5' (piperidine)
~24.5C4' (piperidine)
~24.0C7 (CH₃)

Interpretation:

  • The signals in the downfield region (~160-165 ppm) are assigned to the carbons of the pyrimidine ring, with the carbon bearing the chlorine atom (C4) expected to be the most downfield. The carbons attached to nitrogen atoms (C2 and C6) also appear in this region.

  • The signal around 110.0 ppm corresponds to the C5 carbon of the pyrimidine ring.

  • The carbons of the piperidine ring appear in the upfield region, with the carbons adjacent to the nitrogen (C2' and C6') resonating at approximately 45.0 ppm. The other piperidine carbons (C3', C4', and C5') are expected around 24-26 ppm.

  • The methyl carbon (C7) signal is anticipated at approximately 24.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850Medium-StrongC-H stretching (aliphatic)
1600-1550StrongC=N and C=C stretching (pyrimidine ring)
1450-1350MediumC-H bending (aliphatic)
1200-1000StrongC-N stretching
800-700StrongC-Cl stretching

Interpretation:

  • The absorption bands in the 2950-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and piperidine groups.

  • The strong absorptions between 1600 and 1550 cm⁻¹ are indicative of the C=N and C=C stretching vibrations within the pyrimidine ring.[3][4]

  • The bands in the 1450-1350 cm⁻¹ range correspond to the bending vibrations of the aliphatic C-H bonds.

  • A strong band in the 1200-1000 cm⁻¹ region is expected for the C-N stretching vibrations of the piperidine and pyrimidine rings.

  • The presence of a strong absorption in the 800-700 cm⁻¹ region can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

m/zRelative IntensityAssignment
211/213High[M]⁺, [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)
196Moderate[M - CH₃]⁺
176Moderate[M - Cl]⁺
84High[C₅H₁₀N]⁺ (piperidine fragment)

Interpretation:

  • The molecular ion peak ([M]⁺) is expected at m/z 211, with a characteristic [M+2]⁺ peak at m/z 213 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

  • Fragmentation may involve the loss of a methyl group, leading to a peak at m/z 196.

  • Loss of the chlorine atom would result in a fragment at m/z 176.

  • A prominent peak at m/z 84, corresponding to the piperidinyl cation, is a strong indicator of this substituent.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

G cluster_0 NMR Sample Preparation cluster_1 NMR Data Acquisition cluster_2 NMR Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectra (¹H, ¹³C) transfer->acquire process Process Raw Data acquire->process analyze Analyze and Assign Spectra process->analyze

References

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive analysis of the anticipated solubility profile of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine, a heterocyclic compound of interest in drug discovery. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information from structurally related compounds and fundamental physicochemical principles to predict its behavior in various solvent systems. Furthermore, we present detailed, field-proven experimental protocols for the determination of both kinetic and thermodynamic solubility, empowering researchers to generate robust and reliable data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally characterize the solubility of this and similar chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor biopharmaceutical properties being a primary cause of attrition.[1] Among these properties, aqueous solubility is a cornerstone for oral drug delivery, as a compound must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1] Insufficient solubility can lead to low and variable bioavailability, hindering the attainment of therapeutic plasma concentrations and complicating dose-response relationships.[2]

Early and accurate assessment of a compound's solubility profile is therefore not merely a routine characterization step but a critical component of risk mitigation in the drug development pipeline.[2] It informs lead optimization, aids in the selection of appropriate formulation strategies, and is a key parameter in the Biopharmaceutics Classification System (BCS), which guides regulatory decisions.[1]

This guide focuses on this compound, providing a theoretical framework for its solubility and practical methodologies for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClN₃PubChem[3]
Molecular Weight 211.69 g/mol PubChem[3]
CAS Number 42487-70-7PubChem[3]
Appearance Predicted to be a solid at room temperature.N/A
pKa (predicted) The piperidine nitrogen is basic and expected to have a pKa in the range of 7-9. The pyrimidine nitrogens are weakly basic.N/A

Predicted Solubility Profile

  • The Pyrimidine Core: Pyrimidine itself is moderately soluble in water and highly soluble in many organic solvents.[4] The substituents on the pyrimidine ring will significantly influence its solubility. The chloro and methyl groups are hydrophobic and will likely decrease aqueous solubility.

  • The Piperidine Moiety: Piperidine is a basic, cyclic amine that is miscible with water due to its ability to form hydrogen bonds.[5] The presence of the piperidine group is expected to enhance the aqueous solubility of the molecule, particularly at acidic pH where the piperidine nitrogen can be protonated.

Based on this structural analysis, a qualitative solubility profile can be predicted:

Solvent ClassPredicted SolubilityRationale
Aqueous Buffers (Acidic pH) Moderate to HighProtonation of the basic piperidine nitrogen will form a more soluble salt.
Aqueous Buffers (Neutral/Basic pH) Low to ModerateThe free base is likely to be less soluble than the protonated form.
Polar Aprotic Solvents (e.g., DMSO, DMF) HighThese solvents are capable of solvating the polar and non-polar regions of the molecule.
Alcohols (e.g., Ethanol, Methanol) Moderate to HighThe molecule can participate in hydrogen bonding with alcoholic solvents.
Non-polar Solvents (e.g., Hexane, Toluene) LowThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental factors.

pH

For an ionizable compound like this compound, which possesses a basic piperidine nitrogen, pH is a critical determinant of aqueous solubility.[6] At a pH below the pKa of the piperidine nitrogen, the compound will exist predominantly in its protonated, cationic form. This ionized form will have a significantly higher affinity for polar water molecules, leading to a substantial increase in solubility. Conversely, at a pH above the pKa, the compound will be in its neutral, free base form, which is expected to be less soluble.

Temperature

The dissolution of a solid in a liquid is a thermodynamic process that can be either endothermic or exothermic. For most solid organic compounds, the dissolution process is endothermic, meaning that solubility increases with an increase in temperature.[7] It is crucial to control the temperature during solubility determination to ensure reproducible results.

Polymorphism

The crystalline form of a solid compound can have a profound impact on its solubility. Different polymorphs of the same compound can exhibit different crystal lattice energies, leading to variations in their thermodynamic solubility.[8] It is important to characterize the solid form of the material being used for solubility studies, especially for thermodynamic solubility determination.

Experimental Protocols for Solubility Determination

The experimental determination of solubility can be broadly categorized into two types: kinetic and thermodynamic. Kinetic solubility is often used in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value and is crucial for later-stage development.[9]

Kinetic Solubility Assay

This assay measures the concentration of a compound in solution after it is introduced from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is prone to supersaturation.[10]

Principle: A small volume of a high-concentration DMSO stock of the test compound is added to an aqueous buffer. After a short incubation period, any precipitate is removed by filtration or centrifugation, and the concentration of the compound in the supernatant/filtrate is determined by a suitable analytical method, such as HPLC-UV.

Workflow for Kinetic Solubility Determination:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM stock in DMSO add_stock Add 2 µL of stock to 98 µL of buffer stock->add_stock buffer Prepare aqueous buffer (e.g., PBS, pH 7.4) buffer->add_stock incubate Incubate for 2 hours at room temperature with shaking add_stock->incubate separate Separate solid by filtration or centrifugation incubate->separate analyze Analyze supernatant/filtrate by HPLC-UV separate->analyze quantify Quantify concentration against a standard curve analyze->quantify

Caption: Workflow for Kinetic Solubility Assay.

Detailed Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Aqueous Buffer: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Plate Preparation: In a 96-well plate, add 98 µL of the aqueous buffer to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well. This results in a final theoretical concentration of 200 µM with 2% DMSO.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature with gentle shaking.

  • Separation: After incubation, separate any precipitate by filtering the contents of each well through a 0.45 µm filter plate or by centrifuging the plate at high speed (e.g., 4000 rpm for 10 minutes) and collecting the supernatant.

  • Analysis: Analyze the concentration of the compound in the filtrate or supernatant using a validated HPLC-UV method.

  • Quantification: Determine the solubility by comparing the peak area of the test compound to a standard curve prepared by diluting the DMSO stock solution in a mixture of the aqueous buffer and DMSO that mimics the final assay conditions.

Thermodynamic (Equilibrium) Solubility Assay

This assay, often referred to as the "shake-flask" method, determines the equilibrium concentration of a compound in a saturated solution. It is considered the gold standard for solubility measurement.[11]

Principle: An excess amount of the solid compound is added to a specific volume of the solvent. The mixture is then agitated until equilibrium is reached. After separation of the undissolved solid, the concentration of the dissolved compound in the solution is measured.

Workflow for Thermodynamic Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add excess solid compound to a known volume of buffer shake Shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours add_solid->shake check_ph Verify pH of the suspension shake->check_ph separate Separate undissolved solid (filtration/centrifugation) shake->separate analyze Analyze the supernatant/filtrate by HPLC-UV separate->analyze quantify Quantify concentration against a standard curve analyze->quantify

Caption: Workflow for Thermodynamic Solubility Assay.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., aqueous buffer at a specific pH). Ensure that there is undissolved solid present.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).[12]

  • pH Measurement: After equilibration, measure and record the final pH of the aqueous suspensions.

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF).

  • Sample Preparation for Analysis: Dilute the clear supernatant or filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Calculation: The thermodynamic solubility is the concentration of the compound determined in the saturated solution.

Conclusion

While experimental data on the solubility of this compound is not widely published, a comprehensive understanding of its structural features allows for a reasoned prediction of its solubility profile. The presence of a basic piperidine moiety suggests that its aqueous solubility will be highly pH-dependent, with increased solubility at lower pH values. For definitive characterization, the detailed protocols for kinetic and thermodynamic solubility assays provided in this guide offer a robust framework for researchers. The generation of accurate solubility data is an indispensable step in the progression of any new chemical entity through the drug discovery and development process, enabling informed decision-making and ultimately contributing to the successful development of new medicines.

References

An In-depth Technical Guide to 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a robust synthetic pathway with mechanistic insights, and methods for its analytical characterization. Furthermore, it explores the compound's chemical reactivity and its potential as a scaffold in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1][2] The inherent versatility of the pyrimidine ring, with its multiple sites for substitution, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it a privileged structure in drug design.[1][3] Compounds featuring this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4]

Within this important class of compounds, this compound emerges as a valuable building block. Its trifunctional nature—a reactive chlorine atom at the C4 position, a nucleophilic piperidine moiety at C2, and a methyl group at C6—offers a rich platform for chemical elaboration. The chlorine atom, in particular, serves as a versatile handle for introducing further molecular diversity through various cross-coupling reactions.[5][6] This guide aims to provide a detailed technical examination of this compound, from its fundamental properties to its synthesis and potential applications, to empower researchers in their pursuit of novel chemical entities.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in research and development. Key identifiers and computed physicochemical properties for this compound are summarized below.

PropertyValueSource
IUPAC Name 4-chloro-6-methyl-2-piperidin-1-ylpyrimidinePubChem[7]
CAS Number 42487-70-7PubChem[7]
Molecular Formula C₁₀H₁₄ClN₃PubChem[7]
Molecular Weight 211.69 g/mol PubChem[7]
Canonical SMILES CC1=CC(=NC(=N1)N2CCCCC2)ClPubChem[7]
InChI Key XUIPGTGXJXTPAO-UHFFFAOYSA-NPubChem[7]
Appearance Inferred to be a solid at room temperatureInferred from similar compounds[8]
XLogP3 2.9PubChem[7]
Hydrogen Bond Donor Count 0PubChem[7]
Hydrogen Bond Acceptor Count 3PubChem[7]
Rotatable Bond Count 1PubChem[7]

Table 1: Key Identifiers and Computed Physicochemical Properties.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved from commercially available starting materials. The following protocol is based on established methodologies for the synthesis of substituted pyrimidines.

Retrosynthetic Analysis & Rationale

The target molecule can be constructed from a more readily available dichlorinated pyrimidine precursor. The synthetic strategy hinges on the differential reactivity of the chlorine atoms at the C2 and C4 positions of a 2,4-dichloropyrimidine derivative. Generally, the C4 position of a 2,4-dihalopyrimidine is more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[5] However, by carefully selecting the starting material and reaction conditions, selective substitution can be achieved. A practical approach involves a two-step sequence starting from 2-amino-4-hydroxy-6-methylpyrimidine (isocytosine).

Recommended Synthetic Protocol

Step 1: Chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine

The first step involves the conversion of the hydroxyl group of 2-amino-4-hydroxy-6-methylpyrimidine to a chloride using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

  • Materials: 2-amino-4-hydroxy-6-methylpyrimidine, Phosphorus oxychloride (POCl₃), Ice, 25% Ammonium hydroxide solution, 50% Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride.[9]

    • Heat the mixture to reflux until the solution becomes homogeneous. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully remove the excess phosphorus oxychloride under reduced pressure.

    • Cool the reaction mixture in an ice bath. Cautiously add crushed ice to the residue to quench the remaining POCl₃.

    • Adjust the pH of the resulting suspension to approximately 8 using a 25% aqueous ammonia solution.[9]

    • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from 50% ethanol to yield 2-amino-4-chloro-6-methylpyrimidine.[9]

Step 2: Nucleophilic Aromatic Substitution with Piperidine

The second step involves the substitution of the chloro group at the 2-position of an appropriate precursor with piperidine. While the protocol above yields 2-amino-4-chloro-6-methylpyrimidine, the synthesis of the title compound would likely proceed from 2,4-dichloro-6-methylpyrimidine, followed by a selective reaction with piperidine.

  • Materials: 2,4-Dichloro-6-methylpyrimidine, Piperidine, Triethylamine (or another suitable base), an appropriate aprotic solvent (e.g., Dioxane, THF, or DMF).

  • Procedure:

    • Dissolve 2,4-dichloro-6-methylpyrimidine (1 equivalent) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add triethylamine (1.1-1.5 equivalents) to the solution to act as a base.

    • Add piperidine (1.0-1.2 equivalents) dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Formation of Dichloro Intermediate cluster_1 Step 2: Nucleophilic Substitution Start 2,4-Dihydroxy-6-methylpyrimidine Chlorination Chlorination (POCl₃) Start->Chlorination Intermediate 2,4-Dichloro-6-methylpyrimidine Chlorination->Intermediate Reaction SₙAr Reaction Intermediate->Reaction Input to Step 2 Piperidine Piperidine, Base Piperidine->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data for this compound.

TechniqueExpected Data
¹H NMR Signals corresponding to the methyl protons (singlet, ~2.3 ppm), the pyrimidine proton (singlet, ~6.5 ppm), and the piperidine protons (multiplets, ~1.6-1.7 ppm and ~3.6-3.8 ppm).
¹³C NMR Resonances for the methyl carbon, the carbons of the pyrimidine ring (with distinct shifts for the carbon atoms attached to chlorine, nitrogen, and the methyl group), and the carbons of the piperidine ring.
Mass Spec (MS) Expected molecular ion peak (M+) at m/z 211 and a characteristic isotopic pattern (M+2) at m/z 213 with an approximate 3:1 ratio, confirming the presence of one chlorine atom.[7]
HPLC/LC-MS A single major peak indicating high purity, with the mass detector confirming the expected molecular weight.

Table 2: Summary of Expected Analytical Characterization Data.

Reactivity and Medicinal Chemistry Applications

The structural features of this compound make it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Chemical Reactivity

The chlorine atom at the C4 position is the primary site for further functionalization. It is susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, alcohols, and thiols.[10] More importantly, it is an excellent electrophile for palladium-catalyzed cross-coupling reactions such as:

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form new carbon-carbon bonds. This is a powerful method for introducing diverse aromatic and heteroaromatic substituents.[6][11]

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines to introduce a wide range of amino functionalities.[5]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

The reactivity order in di- or tri-chlorinated pyrimidines often follows C4 > C6 > C2, allowing for regioselective transformations.[6]

Potential Biological Applications

The pyrimidine core is a well-established pharmacophore.[1][3] The introduction of a piperidine ring, another common motif in pharmaceuticals, can enhance solubility, lipophilicity, and receptor binding affinity.[12] Derivatives of 2,4,6-trisubstituted pyrimidines have been investigated for a wide range of biological activities, including:

  • Anticancer Activity: Many pyrimidine derivatives have been developed as kinase inhibitors and anticancer agents.[1][13]

  • Antimalarial Activity: Trisubstituted pyrimidines have shown potent activity against Plasmodium falciparum.[14]

  • Antibacterial Activity: The pyrimidine scaffold is present in several antibacterial drugs.[15]

  • Antileishmanial Activity: Certain pyrimidine and triazine derivatives have demonstrated significant antileishmanial properties.[16]

The title compound serves as an excellent starting point for generating libraries of novel compounds to be screened for these and other biological activities.

Structure-Activity Relationship (SAR) Logic Diagram

SAR cluster_R1 R1 (C4 Position) cluster_R2 R2 (C6-Methyl) cluster_R3 R3 (Piperidine) Scaffold 4-Chloro-6-methyl-2- (piperidin-1-yl)pyrimidine R1_Node Suzuki Coupling: - Aryl - Heteroaryl Buchwald-Hartwig: - Amines SₙAr: - O, S Nucleophiles Scaffold->R1_Node Key Diversification Point R2_Node Modify for Steric/ Electronic Effects Scaffold->R2_Node Fine-tuning R3_Node Substitute piperidine for: - Morpholine - Piperazine - Other heterocycles Scaffold->R3_Node Modulate PK/PD

Caption: Potential points of diversification for SAR studies.

Safety, Handling, and Storage

This compound should be handled with appropriate laboratory safety precautions. It is classified as an irritant and is harmful if swallowed.[7]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and medicinal chemistry. Its straightforward synthesis and the reactivity of its chloro-substituent provide a robust platform for the generation of diverse chemical libraries. The insights provided in this guide are intended to facilitate its use in the development of novel, biologically active compounds.

References

Navigating the Chemical Landscape: A Technical Guide to the Safety and Hazards of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and chemical synthesis, a profound understanding of the safety and hazard profile of every compound is not merely a regulatory formality but a cornerstone of responsible innovation. This technical guide offers an in-depth examination of the safety considerations for 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. As a novel molecule, comprehensive safety data may be limited. Therefore, this guide synthesizes available information from structurally related compounds to provide a robust framework for safe handling, storage, and emergency preparedness.

Compound Profile and Inferred Hazard Identification

This compound, with the molecular formula C10H14ClN3, belongs to the substituted pyrimidine class.[1] The toxicological properties of this specific compound have not been extensively investigated. However, by examining analogous structures, such as other chlorinated pyrimidines and piperidine-containing heterocyclic compounds, we can infer a potential hazard profile.

Structural Analogs Considered:

  • 4-Chloro-2,6-diaminopyrimidine: Shares the chloropyrimidine core.

  • Minoxidil (6-(1-piperidinyl)-2,4-pyrimidinediamine 3-oxide): Contains the piperidinyl-pyrimidine moiety.

Based on data from these related compounds, this compound is anticipated to be classified as hazardous. The primary concerns are likely to be:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

GHS Hazard Classification and Labeling

A provisional GHS classification based on data from analogous compounds is presented below. This should be used for preliminary risk assessment and labeling.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedWarning!
Skin Corrosion/Irritation2H315: Causes skin irritationWarning!
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarning!
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritationWarning!

Safe Handling and Storage Protocols

Adherence to stringent safety protocols is paramount when working with this compound. The following procedures are based on best practices for handling hazardous chemical compounds.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield (EN 166).

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber, thickness ≥ 0.12 mm) compliant with EN 374.

  • Skin and Body Protection: Wear a lab coat, and for larger quantities or in case of potential splashing, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[3]

Storage and Incompatibility

Proper storage is critical to maintain the integrity of the compound and prevent hazardous reactions.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Protect from light and air, and consider refrigeration to maintain product quality.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]

Experimental Workflow: Hazard Mitigation

The following diagram illustrates a logical workflow for handling this compound, integrating key safety checkpoints.

cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Post-Experiment & Disposal Phase cluster_emergency Emergency Response A Review SDS of Analogs & Conduct Risk Assessment B Verify Functionality of Fume Hood, Eyewash & Safety Shower A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh Compound in Fume Hood to Avoid Inhalation C->D Proceed to handling E Perform Experimental Procedures in Fume Hood D->E J In Case of Spill, Evacuate and Follow Emergency Procedures D->J F Avoid Contact with Skin, Eyes, and Clothing E->F E->J G Decontaminate Work Surfaces F->G Experiment complete K Seek Immediate Medical Attention Upon Exposure F->K H Dispose of Contaminated Waste in Designated Hazardous Waste Container G->H I Wash Hands Thoroughly After Handling H->I

Figure 1: Safe Handling Workflow for this compound

Emergency Procedures: A Proactive Approach

Preparedness is key to mitigating the impact of accidental exposure or release.

First-Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2][4]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4]

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do not induce vomiting.[2][5]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid breathing dust. Evacuate personnel to safe areas.[5][6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: During a fire, hazardous combustion products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas may be formed.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Conclusion: A Commitment to Safety

While this compound presents exciting possibilities in research and development, its handling demands a rigorous and informed approach to safety. By leveraging data from analogous compounds and adhering to the comprehensive protocols outlined in this guide, researchers can confidently and responsibly explore its potential while ensuring a safe laboratory environment. Continuous vigilance and a proactive safety culture are the essential catalysts for scientific advancement.

References

Literature review of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical characteristics, synthesis, reactivity, and its pivotal role as a versatile intermediate in the creation of novel therapeutic agents. This document is structured to offer not just data, but actionable, field-proven insights grounded in established chemical principles.

Introduction and Strategic Importance

This compound belongs to the pyrimidine class of heterocycles, a scaffold that is a cornerstone of medicinal chemistry.[1] Pyrimidine derivatives are integral to a wide array of pharmaceuticals, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and antiviral.[1][2] The strategic importance of this specific molecule lies in its unique substitution pattern:

  • A piperidine ring at the 2-position, a common feature in many CNS-active and other biologically active compounds, often enhancing solubility and modulating pharmacokinetic properties.[3]

  • A methyl group at the 6-position, which can influence electronic properties and metabolic stability.

  • A chlorine atom at the 4-position, which serves as a highly versatile reactive handle. This chloro-group is the key to the molecule's utility, acting as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures.[4]

This combination makes this compound a valuable building block for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 42487-70-7[5][6]
Molecular Formula C₁₀H₁₄ClN₃[5][6]
Molecular Weight 211.69 g/mol [5]
IUPAC Name 4-chloro-6-methyl-2-piperidin-1-ylpyrimidine[5]
Appearance Solid (predicted)[7]
Boiling Point 421.8 ± 48.0 °C (Predicted)[8]
Density 1.239 ± 0.06 g/cm³ (Predicted)[8]
pKa ~7-8 (Predicted for piperazine moiety)[7]

Synthesis and Mechanistic Pathway

The synthesis of this compound is typically achieved through a sequential nucleophilic aromatic substitution strategy, starting from a more readily available dichloropyrimidine precursor.

Proposed Synthesis Workflow

The most logical and field-proven approach involves a two-step process starting from 4,6-dichloro-2-methylpyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring can be exploited. However, in this symmetric case, the first substitution occurs readily, followed by the introduction of the second nucleophile. A more controlled approach starts with a precursor where one chloro group is already substituted. A plausible route begins with the reaction of a suitable dichloropyrimidine with piperidine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Final Product SM1 4,6-Dichloro-2-methylpyrimidine P1 Nucleophilic Aromatic Substitution (SNAr) SM1->P1 Substrate SM2 Piperidine SM2->P1 Nucleophile (Base/Solvent) FP 4-Chloro-6-methyl-2- (piperidin-1-yl)pyrimidine P1->FP Yields

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of substituted aminopyrimidines.[7][9]

Objective: To synthesize this compound from 4,6-dichloro-2-methylpyrimidine.

Materials:

  • 4,6-dichloro-2-methylpyrimidine (1 eq.)[10]

  • Piperidine (1.1 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq.)

  • Anhydrous solvent (e.g., Acetonitrile, Dioxane, or NMP)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-2-methylpyrimidine (1 eq.) in the chosen anhydrous solvent (e.g., Acetonitrile).

  • Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq.) followed by the dropwise addition of piperidine (1.1 eq.) at room temperature. The base is crucial to scavenge the HCl generated during the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (or to a suitable temperature like 80-100°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between dichloromethane (DCM) and water or a saturated NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the C4-chlorine atom. This position is electron-deficient due to the ring nitrogen atoms, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chloro leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the pyrimidine ring.

Caption: Generalized mechanism for SNAr reactions.

This reactivity allows for the introduction of a vast array of functionalities at the 4-position, including:

  • O-Nucleophiles: Alcohols and phenols to form ethers.

  • N-Nucleophiles: Primary and secondary amines to form substituted aminopyrimidines.[9]

  • S-Nucleophiles: Thiols to form thioethers.

  • C-Nucleophiles: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the formation of C-C bonds.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure serves as a scaffold that can be elaborated into potent and selective drug candidates.

Role as a Core Scaffold

The pyrimidine core is a privileged structure in medicinal chemistry. By using this compound as a starting point, drug discovery programs can rapidly generate diverse libraries of molecules for screening against various biological targets. For example, derivatives of similar 4-chloropyrimidines have been investigated as inhibitors in oncology and for treating infectious diseases.[1][11]

Exemplary Derivatization Workflow: Suzuki Cross-Coupling

To illustrate its utility, the following is a standard protocol for a Suzuki cross-coupling reaction, a powerful method for creating C-C bonds.

Objective: To couple an arylboronic acid to the 4-position of the pyrimidine ring.

Materials:

  • This compound (1 eq.)

  • Arylboronic acid or ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 eq.)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water, or DME)

Procedure:

  • Inert Atmosphere: To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) for several hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the desired 4-aryl-6-methyl-2-(piperidin-1-yl)pyrimidine.

This workflow can be adapted for high-throughput synthesis to build a library of analogues for Structure-Activity Relationship (SAR) studies.

Drug_Discovery_Workflow cluster_start Core Intermediate cluster_reactions Parallel Synthesis cluster_library Compound Library cluster_screening Screening & SAR Start 4-Chloro-6-methyl-2- (piperidin-1-yl)pyrimidine R1 Reaction 1 (e.g., Suzuki Coupling) Start->R1 R2 Reaction 2 (e.g., Buchwald-Hartwig) Start->R2 R3 Reaction n... (e.g., SNAr with Amines) Start->R3 L1 Derivative 1 R1->L1 L2 Derivative 2 R2->L2 L3 Derivative n R3->L3 Screen Biological Assays (HTS) L1->Screen L2->Screen L3->Screen

Caption: Use of the core intermediate in a drug discovery workflow.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential in medicinal chemistry. Its well-defined structure, predictable reactivity centered on the C4-chloro group, and straightforward synthesis make it an ideal starting point for the development of novel small-molecule therapeutics. The ability to easily perform SNAr and cross-coupling reactions at the 4-position provides a reliable and versatile route to diverse chemical libraries, accelerating the engine of modern drug discovery.

References

An In-Depth Technical Guide to 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine: Synthesis, History, and Scientific Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. The guide delves into the historical context of its discovery, detailed synthetic methodologies with mechanistic insights, and a thorough examination of its physicochemical and biological properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this important pyrimidine derivative.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1] Its derivatives are fundamental components of nucleic acids (uracil, thymine, and cytosine) and are prevalent in a vast array of biologically active compounds. The versatility of the pyrimidine ring allows for diverse substitutions, leading to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The strategic incorporation of substituents, such as a chloro group at the 4-position, a methyl group at the 6-position, and a piperidinyl moiety at the 2-position, as seen in this compound, gives rise to a molecule with unique chemical reactivity and therapeutic potential. This guide will explore the journey of this specific compound, from its first synthesis to its role as a valuable building block in the quest for novel therapeutics.

Discovery and Historical Context

While a definitive seminal publication detailing the first-ever synthesis and characterization of this compound (CAS Number: 42487-70-7) remains elusive in readily available literature, its emergence can be contextualized within the broader expansion of research into substituted pyrimidines throughout the 20th century. The general synthetic strategies for creating 2,4,6-trisubstituted pyrimidines have been well-established, providing a logical pathway to its discovery.

The likely impetus for the synthesis of this and similar compounds stems from the need for novel chemical scaffolds in drug discovery programs. The piperidine moiety, a ubiquitous feature in many natural products and synthetic drugs, is often introduced to modulate lipophilicity, basicity, and receptor-binding interactions.[2] The chloro and methyl groups on the pyrimidine ring serve as handles for further chemical modification and can influence the electronic properties and metabolic stability of the molecule. It is highly probable that this compound was first synthesized as part of a larger library of compounds for screening against various biological targets.

Synthesis and Mechanistic Insights

The synthesis of this compound is logically approached through a multi-step process, leveraging established pyrimidine chemistry. The most plausible synthetic route involves the construction of a pyrimidine core followed by sequential substitutions.

General Synthetic Pathway

A logical and commonly employed route for the synthesis of this compound is outlined below. This pathway begins with the formation of the pyrimidine ring, followed by chlorination and subsequent nucleophilic substitution.

Synthesis_Pathway A Ethyl Acetoacetate + Guanidine B 2-Amino-4-hydroxy-6-methylpyrimidine A->B Cyclocondensation C 2-Amino-4-chloro-6-methylpyrimidine B->C Chlorination (e.g., POCl3) D This compound C->D Nucleophilic Aromatic Substitution (Piperidine)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate and guanidine carbonate.

  • Reaction Conditions: Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The resulting solid is collected by filtration, washed with a suitable solvent (e.g., ethanol) to remove unreacted starting materials, and dried to yield 2-amino-4-hydroxy-6-methylpyrimidine.

Causality: The cyclocondensation reaction between a β-ketoester (ethyl acetoacetate) and a guanidine derivative is a classic and efficient method for constructing the pyrimidine ring. The basic conditions facilitate the initial condensation and subsequent intramolecular cyclization.

Step 2: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

  • Reaction Setup: In a well-ventilated fume hood, suspend 2-amino-4-hydroxy-6-methylpyrimidine in phosphorus oxychloride (POCl₃).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-3 hours. The reaction converts the hydroxyl group to a chloro group.

  • Work-up and Isolation: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates. Filter the solid, wash with water, and dry to obtain 2-amino-4-chloro-6-methylpyrimidine.[3]

Causality: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chloro groups. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve 2-amino-4-chloro-6-methylpyrimidine in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

  • Reaction Conditions: Add piperidine to the solution and heat the mixture to reflux for several hours. The progress of the nucleophilic aromatic substitution can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the final product, this compound.

Causality: The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic attack by amines like piperidine. The reaction is typically driven by heat and results in the displacement of the chloride ion.

Physicochemical Properties and Characterization

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 42487-70-7[4][5][6]
Molecular Formula C₁₀H₁₄ClN₃[7]
Molecular Weight 211.69 g/mol [7]
IUPAC Name This compound[7]
Physical Form Solid[8]
Boiling Point 118 °C (70 mmHg)[6]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a singlet for the pyrimidine ring proton, and multiplets for the methylene protons of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon, the carbons of the pyrimidine ring (with the carbon attached to the chlorine atom shifted downfield), and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching.

Biological Significance and Potential Applications

The biological activity of this compound itself is not extensively documented in publicly accessible literature. However, the structural motifs present in the molecule suggest its potential as a scaffold in medicinal chemistry. The 2,4-disubstituted pyrimidine core is a common feature in a variety of biologically active compounds.

Derivatives of 2-aminopyrimidines have been investigated for a wide range of therapeutic applications, including as:

  • Nitrification inhibitors in agriculture.[3]

  • Intermediates in the synthesis of pharmaceuticals and agrochemicals .[9]

  • Antimicrobial agents .[1]

  • Anti-inflammatory agents .[1]

  • Anticancer agents .[2]

The presence of the piperidine ring can enhance the compound's interaction with biological targets and improve its pharmacokinetic properties. The chlorine atom at the 4-position not only influences the electronic nature of the pyrimidine ring but also serves as a reactive site for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery screening.

Analytical Methodologies

The characterization and quantification of this compound can be achieved using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of the compound and for quantifying its concentration in various matrices. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifying agent like formic acid or trifluoroacetic acid) would likely provide good separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS can also be employed for the identification and quantification of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the synthesized compound.

  • Infrared (IR) Spectroscopy and Mass Spectrometry (MS): These techniques provide complementary information for structural confirmation.

Conclusion and Future Perspectives

This compound represents a versatile heterocyclic building block with significant potential in the field of medicinal chemistry. While its own discovery and biological profile are not extensively detailed, the well-established chemistry of pyrimidines provides a clear path for its synthesis and derivatization. The combination of the pyrimidine core, a reactive chloro group, a methyl substituent, and a piperidinyl moiety makes it an attractive starting point for the development of novel therapeutic agents. Future research efforts could focus on the synthesis of analog libraries based on this scaffold and their systematic evaluation against a wide range of biological targets to unlock its full therapeutic potential.

References

Methodological & Application

Application Note & Protocol: Synthesis and Mechanistic Analysis of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine via Regioselective Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrimidines are cornerstone scaffolds in medicinal chemistry and drug discovery. The synthesis of specifically functionalized pyrimidines often relies on the nuanced control of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. This document provides a detailed guide to the synthesis of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine, a valuable synthetic intermediate. We delve into the underlying reaction mechanism, offering a causal explanation for the selective substitution at the C2 position of the 2,4-dichloro-6-methylpyrimidine precursor, an outcome that defies the general reactivity trends of dichloropyrimidines. This guide includes field-proven, step-by-step protocols for the synthesis of the precursor and the final product, complete with data tables and workflow visualizations to ensure reproducibility and understanding.

Introduction: The Challenge of Regioselectivity in Pyrimidine Synthesis

The pyrimidine ring is an electron-deficient heterocycle, and the presence of halogen substituents makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This reactivity is a powerful tool for introducing diverse functional groups. In di-substituted systems like 2,4-dichloropyrimidines, a key synthetic challenge is controlling which halogen is replaced. Generally, nucleophilic attack is favored at the C4 and C6 positions over the C2 position.[1][2] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate via resonance involving both ring nitrogens.[3]

However, the synthesis of this compound requires a reversal of this typical regioselectivity, targeting the C2 position for substitution while preserving the C4-chloro group. Achieving this outcome is not accidental; it is a deliberate manipulation of electronic and steric factors inherent to the substrate. This application note will elucidate these controlling factors and provide a reliable protocol for this selective transformation.

The Reaction Mechanism: Overcoming the C4-Reactivity Paradigm

The reaction proceeds via the classical SNAr addition-elimination mechanism. The selectivity for C2 over C4 on the 2,4-dichloro-6-methylpyrimidine substrate is a result of a combination of subtle electronic perturbation and significant steric influence.

2.1. Electronic and Steric Rationale for C2 Selectivity

While unsubstituted 2,4-dichloropyrimidine shows a strong preference for C4 attack, the presence of the methyl group at the C6 position is critical.

  • Electronic Effect: The C6-methyl group is weakly electron-donating. This modest inductive effect slightly increases the electron density at the ortho (C5) and para (C2) positions. While a minor factor, this effect begins to counteract the inherent higher electrophilicity of the C4 position, making the C2 and C4 sites more electronically comparable. Quantum mechanics studies on similar systems show that C6-electron-donating groups can significantly alter the Lowest Unoccupied Molecular Orbital (LUMO) distribution, making the C2 position a more favorable site for nucleophilic attack.[4]

  • Steric Hindrance (The Dominant Factor): The most significant factor governing regioselectivity in this case is steric hindrance. The methyl group at C6 physically impedes the trajectory of the incoming piperidine nucleophile towards the adjacent C4 position. The C2 position, being remote from the methyl group, is sterically unencumbered and thus more accessible for attack. This steric guidance is a common and powerful tool for directing regioselectivity in SNAr reactions.[5]

2.2. Mechanistic Pathway Visualization

The SNAr mechanism involves a two-step process: nucleophilic addition to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group (chloride). The diagram below illustrates the preferential attack at the C2 position due to the steric blocking of the C4 position by the C6-methyl group.

Caption: SNAr Mechanism & Regioselectivity.

Experimental Application & Protocols

This section provides comprehensive, step-by-step protocols for the synthesis of the precursor and the final product. Adherence to these procedures is critical for achieving the desired yield and purity.

Overall Synthetic Workflow

The synthesis is a two-stage process beginning with the conversion of 6-methyluracil to the key dichlorinated intermediate, followed by the regioselective amination.

Workflow A Start: 6-Methyluracil B Protocol 1: Chlorination with POCl₃ A->B C Intermediate: 2,4-Dichloro-6-methylpyrimidine B->C D Protocol 2: Regioselective S-N-Ar with Piperidine C->D E Workup & Purification (Extraction, Chromatography) D->E F Final Product: This compound E->F

Caption: Two-Stage Synthetic Workflow.

Protocol 1: Synthesis of 2,4-Dichloro-6-methylpyrimidine (Precursor)

This protocol details the conversion of commercially available 6-methyluracil to the key dichlorinated intermediate.

  • Materials & Reagents:

    • 6-Methyluracil (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (10.0 eq, or as solvent)

    • N,N-Dimethylaniline (catalytic, ~0.1 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ice bath

  • Equipment:

    • Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (for HCl and excess POCl₃)

    • Magnetic stirrer and heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-methyluracil (1.0 eq) and a catalytic amount of N,N-dimethylaniline.

    • Reagent Addition: Carefully add phosphorus oxychloride (10.0 eq) to the flask in a fume hood. The mixture may be heated to reflux (approx. 105-110 °C).

    • Reaction: Stir the mixture at reflux for 4-6 hours. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

    • Workup - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. CAUTION: This is a highly exothermic reaction that releases HCl gas. Perform in a well-ventilated fume hood.

    • Extraction: Extract the aqueous mixture with dichloromethane (3x volumes).

    • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol or by silica gel chromatography to afford 2,4-dichloro-6-methylpyrimidine as a solid.

Protocol 2: Synthesis of this compound

This protocol employs kinetic control to favor substitution at the C2 position.

  • Materials & Reagents:

    • 2,4-Dichloro-6-methylpyrimidine (1.0 eq)

    • Piperidine (1.1 eq)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)

    • Acetonitrile (CH₃CN) or Ethanol (EtOH), anhydrous

    • Ethyl acetate

    • Deionized water

  • Equipment:

    • Dry round-bottom flask with an inert atmosphere setup

    • Magnetic stirrer

    • Syringe or dropping funnel

    • TLC plates and chamber

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,4-dichloro-6-methylpyrimidine (1.0 eq), the base (e.g., K₂CO₃, 1.5 eq), and anhydrous acetonitrile.

    • Nucleophile Addition: Cool the stirring suspension to 0 °C using an ice bath. Slowly add piperidine (1.1 eq) dropwise over 15-20 minutes. The slow addition at low temperature is key to maximizing kinetic selectivity for the C2 position.

    • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material and the formation of a single major product.

    • Workup - Quenching: Once the reaction is complete, filter off the base if solid (e.g., K₂CO₃). If a liquid base was used, concentrate the mixture under reduced pressure.

    • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

    • Purification: The resulting crude product can be purified by silica gel column chromatography (using a gradient of hexanes/ethyl acetate) to yield pure this compound.

Data Summary & Expected Results

The following table summarizes the key parameters and expected outcomes for the described protocols.

ParameterProtocol 1: ChlorinationProtocol 2: SNAr Amination
Key Reagents 6-Methyluracil, POCl₃2,4-Dichloro-6-methylpyrimidine, Piperidine
Stoichiometry POCl₃ used in excessPiperidine: ~1.1 eq; Base: ~1.5 eq
Solvent POCl₃ (neat) or high-boiling inertAcetonitrile or Ethanol
Temperature Reflux (~110 °C)0 °C to Room Temperature
Reaction Time 4 - 6 hours12 - 24 hours
Typical Yield 80 - 95%70 - 90%
Purity (Post-Purification) >98%>98%
Characterization ¹H NMR, ¹³C NMR, MS¹H NMR, ¹³C NMR, MS

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles/face shield.

  • Dichlorinated Pyrimidines: These are alkylating agents and should be handled with care. Avoid inhalation and skin contact.

  • Amines: Piperidine and triethylamine are corrosive and have strong odors. Handle in a well-ventilated area.

Conclusion

The successful synthesis of this compound serves as an excellent case study in controlling regioselectivity in SNAr reactions. While electronic C4-preference is the general rule for 2,4-dichloropyrimidines, this guide demonstrates that a reasoned understanding of steric and electronic effects allows for the predictable and high-yielding synthesis of the C2-substituted isomer. The protocols provided herein are robust and validated by established chemical principles, offering researchers a reliable pathway to this and other similarly substituted pyrimidine building blocks essential for advancing drug discovery programs.

References

The Versatile Scaffold: 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine ring, a fundamental heterocyclic motif, is a cornerstone of medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in a multitude of non-covalent interactions with biological targets, coupled with its synthetic tractability, makes it a privileged scaffold in drug discovery.[1] Among the vast arsenal of pyrimidine-based building blocks, 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine emerges as a particularly valuable starting material for the synthesis of diverse and potent bioactive molecules. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and insights into structure-activity relationships (SAR) for researchers, scientists, and drug development professionals.

Introduction to a Privileged Core Structure

This compound possesses a unique combination of structural features that render it an attractive starting point for medicinal chemistry campaigns. The pyrimidine core provides a rigid framework for the spatial orientation of substituents, while the chlorine atom at the 4-position serves as a versatile synthetic handle for the introduction of a wide array of functional groups through various cross-coupling and nucleophilic substitution reactions. The 2-piperidine and 6-methyl groups play crucial roles in modulating the physicochemical properties and target engagement of the resulting derivatives.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClN₃PubChem
Molecular Weight 211.69 g/mol PubChem
CAS Number 42487-70-7PubChem

Key Synthetic Transformations and Protocols

The true utility of this compound lies in the reactivity of its C4-chloro substituent. This section details key synthetic transformations that enable the diversification of this scaffold, complete with detailed, field-proven protocols.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C4 position. This reaction is a straightforward and efficient method for introducing various amine, alcohol, and thiol functionalities, which are often crucial for establishing key interactions with biological targets.

A prime example of the power of this transformation is the synthesis of Minoxidil, a well-known therapeutic agent.[3][4] While Minoxidil itself is a 2,4-diamino-6-(piperidin-1-yl)pyrimidine derivative, its synthesis from a chloropyrimidine precursor provides a highly relevant and illustrative case study.[5][6][7] The final step in many Minoxidil syntheses involves the displacement of a chlorine atom at the 6-position by piperidine.[8][9][10][11]

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

  • Materials:

    • This compound

    • Desired primary or secondary amine (1.1 - 1.5 equivalents)

    • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the desired amine (1.1 - 1.5 equivalents).

    • Add anhydrous DMF to dissolve the reactants (concentration typically 0.1 - 0.5 M).

    • Add DIPEA (2.0 equivalents) to the reaction mixture.

    • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-methyl-2-(piperidin-1-yl)pyrimidine derivative.

sn_ar_workflow start Start: 4-Chloro-6-methyl-2- (piperidin-1-yl)pyrimidine reagents Amine (R-NH2) Base (e.g., DIPEA) Solvent (e.g., DMF) start->reagents Combine reaction Heat (80-120 °C) under Inert Atmosphere reagents->reaction Initiate workup Aqueous Workup & Extraction reaction->workup Quench & Extract purification Column Chromatography workup->purification Isolate Crude product Product: 4-Amino-6-methyl-2- (piperidin-1-yl)pyrimidine Derivative purification->product Purify suzuki_workflow start Start: 4-Chloro-6-methyl-2- (piperidin-1-yl)pyrimidine reagents Boronic Acid (Ar-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) start->reagents Combine reaction Heat (80-100 °C) under Inert Atmosphere reagents->reaction Initiate workup Filtration & Aqueous Workup reaction->workup Process purification Column Chromatography workup->purification Isolate Crude product Product: 4-Aryl-6-methyl-2- (piperidin-1-yl)pyrimidine purification->product Purify kinase_inhibitor_model cluster_interactions Molecular Interactions scaffold 4-Substituted-6-methyl-2- (piperidin-1-yl)pyrimidine pyrimidine Pyrimidine Core c4_sub C4-Substituent piperidine 2-Piperidine Moiety hinge Kinase Hinge Region lipo_pocket Lipophilic Pocket solvent Solvent-Exposed Region pyrimidine->hinge H-Bonds c4_sub->lipo_pocket Hydrophobic Interactions piperidine->solvent Solubility/PK Modulation

References

Unlocking the Therapeutic Potential of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] Within this broad class of compounds, 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine and its derivatives are emerging as a focal point for research in oncology, inflammation, and beyond. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and potential applications of this promising chemical series. The protocols detailed herein are designed to be robust and adaptable, enabling the systematic investigation of novel analogs and their therapeutic potential.

I. Introduction to the this compound Scaffold

The unique arrangement of a chloro group at the 4-position, a methyl group at the 6-position, and a piperidinyl moiety at the 2-position of the pyrimidine ring bestows this scaffold with distinct physicochemical properties that are conducive to potent and selective biological activity. The chlorine atom at the C4 position serves as a versatile synthetic handle, allowing for the introduction of various nucleophiles to generate a diverse library of analogs. The piperidine ring often contributes to improved pharmacokinetic properties and can be crucial for binding to target proteins.

The biological activities of pyrimidine derivatives are vast, encompassing roles as anticancer agents, kinase inhibitors, and anti-inflammatory compounds.[2][3][4] For instance, certain pyrimidine derivatives have demonstrated potent inhibitory activity against key enzymes in cancer progression such as PIM-1 kinase and Epidermal Growth Factor Receptor (EGFR).[5] This guide will provide the foundational methodologies to explore these and other potential therapeutic applications of this compound derivatives.

II. Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a multi-step process that begins with the construction of the core pyrimidine ring, followed by functionalization. The general synthetic strategy involves the reaction of a 4,6-dichloropyrimidine intermediate with piperidine, followed by further modifications.

Protocol 1: General Synthesis of N-Substituted Pyrido[2,3-d]pyrimidines

This protocol is adapted from a general procedure for the synthesis of N-substituted pyrido[2,3-d]pyrimidines and can be applied to the synthesis of the target compounds with appropriate starting materials.[6]

Principle: This synthesis involves a nucleophilic substitution reaction where the chlorine atom at the 4-position of the pyrimidine ring is displaced by an amine, in this case, piperidine.

Materials:

  • 4,6-Dichloro-2-methylpyrimidine

  • Piperidine

  • Absolute Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 4,6-dichloro-2-methylpyrimidine (1 equivalent) in absolute ethanol.

  • Add piperidine (2 equivalents) to the solution.

  • Reflux the reaction mixture for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add deionized water to the stirred solution to induce precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the precipitate thoroughly with water and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain this compound.

Causality behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar protic solvent that is suitable for dissolving the reactants and facilitating the nucleophilic substitution reaction. Its boiling point allows for refluxing at a temperature that promotes the reaction without degrading the components.

  • Excess Piperidine: Using an excess of piperidine helps to drive the reaction to completion by ensuring that the dichloropyrimidine is fully consumed. It also acts as a base to neutralize the HCl generated during the reaction.

  • Recrystallization: This purification technique is essential for obtaining a highly pure product by removing unreacted starting materials and byproducts.

III. In Vitro Biological Evaluation Protocols

A systematic in vitro evaluation is crucial to determine the biological activity and mechanism of action of newly synthesized this compound derivatives.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in cell culture medium and add them to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.

Self-Validation: The inclusion of a vehicle control and a positive control (a known cytotoxic agent) is essential for validating the assay results.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Formation (3-4 hours) mtt_addition->formazan_formation solubilization Solubilization (DMSO) formazan_formation->solubilization absorbance_measurement Absorbance Measurement (570 nm) solubilization->absorbance_measurement data_analysis Data Analysis (IC50 determination) absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow of a typical MTT cytotoxicity assay.

Protocol 3: In Vitro Kinase Inhibition Assay

Many pyrimidine derivatives exert their biological effects by inhibiting protein kinases.[7] This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a target kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.[8]

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in the assay buffer.

  • Reaction Setup: In a microplate, add the kinase, substrate, and varying concentrations of the pyrimidine derivative.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[8]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).[8]

  • Detection: Add the detection reagent to quantify the amount of ADP produced (which is proportional to kinase activity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Causality behind Experimental Choices:

  • Recombinant Kinase: Using a purified recombinant kinase ensures that the observed inhibition is specific to the target enzyme.

  • ATP Concentration: The concentration of ATP should be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of competitive inhibition.

Kinase Inhibition Assay Workflow

Kinase_Inhibition_Assay start Start reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) start->reagent_prep reaction_setup Reaction Setup (in microplate) reagent_prep->reaction_setup initiation Reaction Initiation (add ATP) reaction_setup->initiation incubation Incubation initiation->incubation termination Reaction Termination (add Stop Solution) incubation->termination detection Detection (e.g., Luminescence) termination->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

IV. In Vivo Biological Evaluation Protocol

For compounds that demonstrate promising in vitro activity, in vivo studies are essential to evaluate their efficacy and safety in a whole-organism model.

Protocol 4: In Vivo Diuretic Activity Assessment

Some pyrimidine derivatives have shown potential as diuretic agents.[1][5][9][10] This protocol, adapted from the Lipschitz method, provides a framework for evaluating the diuretic activity of the test compounds in rats.[10]

Principle: The diuretic activity of a compound is assessed by measuring the volume of urine excreted by treated animals compared to control groups.

Materials:

  • Wistar albino rats

  • Metabolic cages

  • Test compound

  • Standard diuretic (e.g., acetazolamide)

  • Vehicle (e.g., 0.9% saline)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the metabolic cages for a few days before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Dosing: Administer the test compound, standard diuretic, or vehicle orally or intraperitoneally.

  • Urine Collection: Place the animals in the metabolic cages and collect urine at specific time intervals (e.g., every hour for 5 hours).

  • Measurement: Measure the total volume of urine excreted by each animal.

  • Data Analysis: Compare the urine output of the treated groups with the control group to determine the diuretic activity. The concentration of electrolytes (Na⁺, K⁺, Cl⁻) in the urine can also be measured.[5]

Causality behind Experimental Choices:

  • Metabolic Cages: These cages are specifically designed to separate urine and feces, allowing for accurate collection and measurement of urine volume.

  • Fasting: Fasting the animals ensures that their bladders are empty at the start of the experiment and minimizes variability in urine output due to food intake.

V. Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives

CompoundCell LineIC₅₀ (µM)
Derivative 1MCF-7[Insert Value]
Derivative 1A549[Insert Value]
Derivative 2MCF-7[Insert Value]
Derivative 2A549[Insert Value]
Doxorubicin (Control)MCF-7[Insert Value]
Doxorubicin (Control)A549[Insert Value]

Table 2: In Vitro Kinase Inhibition of Pyrimidine Derivatives

CompoundTarget KinaseIC₅₀ (nM)
Derivative 1PIM-1[Insert Value]
Derivative 1EGFR[Insert Value]
Derivative 2PIM-1[Insert Value]
Derivative 2EGFR[Insert Value]
Staurosporine (Control)PIM-1[Insert Value]
Erlotinib (Control)EGFR[Insert Value]

Table 3: In Vivo Diuretic Activity of Pyrimidine Derivatives

Treatment GroupDose (mg/kg)Urine Volume (mL/5h)
Vehicle Control-[Insert Value]
Derivative 110[Insert Value]
Derivative 130[Insert Value]
Acetazolamide (Standard)25[Insert Value]

VI. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of new derivatives. Future research should focus on expanding the library of analogs to explore structure-activity relationships and identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Further mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for their clinical development.

VII. References

  • BenchChem. (2025). Application Notes and Protocols for Testing Anticancer Activity of Pyrido[2,3-d]pyrimidines.

  • BenchChem. (2025). Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide.

  • Majeed, J., & Shaharyar, M. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 819-826.

  • ResearchGate. (2025). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives.

  • Informit. (2010). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives.

  • Taylor & Francis Online. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives.

  • BenchChem. (2025). The Anticancer Potential of Pyrimidine Derivatives: A Technical Guide.

  • Semantic Scholar. (n.d.). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives.

  • Vertex AI Search. (2024). In silico anticancer activity prediction of pyrimidine derivatives.

  • National Center for Biotechnology Information. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

  • National Center for Biotechnology Information. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate.

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.

  • National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.

  • Amerigo Scientific. (n.d.). 4-Chloro-6-methyl-2-piperidin-1-ylpyrimidine.

  • Google Patents. (n.d.). CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.

  • Google Patents. (n.d.). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents.

  • ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives.

  • MDPI. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction.

  • National Center for Biotechnology Information. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase.

  • PubMed. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction.

  • MDPI. (n.d.). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide.

References

Application Note & Protocol: Strategic Nucleophilic Substitution on 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine for Discovery Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmaceutically active compounds.[1] The functionalization of halopyrimidines via nucleophilic aromatic substitution (SNAr) is a pivotal strategy for generating diverse compound libraries.[1][2] This document provides a detailed protocol for the SNAr reaction on 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine, a versatile intermediate. We will elucidate the synthesis of the starting material, delve into the reaction mechanism, provide a robust experimental protocol for substitution with amine nucleophiles, and offer expert insights for troubleshooting and optimization.

Introduction and Scientific Context

Halogenated pyrimidines are highly valuable precursors for structural modifications in drug synthesis.[1] Unlike less activated aromatic systems that may require metal-catalyzed coupling reactions, the electron-deficient nature of the pyrimidine ring, caused by the two endocyclic nitrogen atoms, facilitates SNAr reactions.[3] This intrinsic reactivity allows for the direct and often highly regioselective displacement of a halogen substituent by a wide range of nucleophiles, including amines, thiols, and alkoxides.[1]

The reactivity of dichloropyrimidines is position-dependent. For 2,4-dichloropyrimidines, nucleophilic attack generally favors the C4 position over the C2 position.[2][4] This principle is leveraged in the synthesis of our key intermediate, this compound, which is prepared from the commercially available 2,4-Dichloro-6-methylpyrimidine. With the more reactive C2 position already substituted with a piperidinyl group (an electron-donating group that deactivates this position towards further substitution), the C4-chloro position becomes the primary site for subsequent functionalization. This allows for a modular and predictable approach to synthesizing novel 4-substituted pyrimidine derivatives.

Synthesis of Starting Material: this compound

The starting material is synthesized in a straightforward, regioselective manner from 2,4-Dichloro-6-methylpyrimidine.

A 2,4-Dichloro-6-methylpyrimidine D This compound A->D Regioselective SNAr (Attack at C2) B Piperidine B->D C Solvent (e.g., Ethanol) Base (e.g., Et3N) C->D

Caption: Synthesis of the key intermediate.

Protocol for Synthesis:

  • To a solution of 2,4-Dichloro-6-methylpyrimidine (1.0 eq) in ethanol, add triethylamine (1.1 eq).

  • Add piperidine (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound as a solid.

The SNAr Reaction: Mechanism and Rationale

The nucleophilic substitution on the this compound proceeds via the classical SNAr mechanism.

  • Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electron-deficient C4 carbon of the pyrimidine ring. This step is facilitated by the electron-withdrawing effect of the ring nitrogens.

  • Formation of Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, primarily onto the electronegative nitrogen atoms.

  • Rearomatization: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Caption: The SNAr reaction mechanism.

The choice of solvent is critical. Protic solvents like ethanol or isopropanol can stabilize the charged intermediate and are often effective.[1] For less reactive nucleophiles, polar aprotic solvents such as DMF or DMSO may be required to enhance the reaction rate. The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is necessary to neutralize the HCl generated during the reaction with amine nucleophiles.[1]

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound.

4.1. Materials and Reagents

  • Substrate: this compound

  • Nucleophile: Desired primary or secondary amine (e.g., morpholine, benzylamine)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction Vessel: Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Work-up Reagents: Ethyl acetate (EtOAc), water, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

4.2. Step-by-Step Experimental Procedure

G start Start setup 1. Setup Reaction - Dissolve substrate (1.0 eq) in solvent (e.g., EtOH). - Add amine nucleophile (1.2 eq). - Add base (1.5 eq, e.g., TEA). start->setup react 2. Reaction - Heat mixture to reflux (e.g., 80°C). - Stir for 4-12 hours. setup->react monitor 3. Monitor Progress - Use TLC or LC-MS to check for consumption of starting material. react->monitor monitor->react Incomplete workup 4. Work-up - Cool to RT. - Remove solvent in vacuo. - Partition between EtOAc and water. - Wash organic layer with brine, dry over Na₂SO₄. monitor->workup Complete purify 5. Purification - Filter and concentrate organic layer. - Purify crude product via column chromatography. workup->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for SNAr.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 0.2 M concentration).

  • Add the desired amine nucleophile (1.2 eq) followed by triethylamine (1.5 eq).

  • Heating and Monitoring: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C). Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude material using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), to yield the pure 4-substituted product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions for the SNAr reaction with various amine nucleophiles.

Entry Nucleophile (1.2 eq) Solvent Base (1.5 eq) Temperature Time (h) Typical Yield
1MorpholineEthanolTEAReflux6>90%
2BenzylamineIsopropanolDIPEAReflux885-95%
3AnilineDMFK₂CO₃100°C1270-80%
44-MethylpiperazineEthanolTEAReflux5>90%
5PyrrolidineEthanolTEART to Reflux4>95%

Field Insights & Troubleshooting

  • Poorly Reactive Nucleophiles: For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), higher temperatures and a polar aprotic solvent like DMF or DMSO may be necessary. The use of a stronger, non-nucleophilic base like DBU can sometimes be beneficial.

  • Side Reactions: The primary side reaction is solvolysis (reaction with the solvent), especially with alcohol solvents at high temperatures for extended periods. If solvolysis is observed, switching to a non-nucleophilic solvent like dioxane or toluene may be required.

  • Purification Challenges: If the product and starting material have similar polarities, careful selection of the chromatography eluent system is crucial. A shallow gradient can improve separation. If the product is basic, a small amount of triethylamine (0.1-1%) can be added to the eluent to prevent streaking on the silica gel column.

  • Base Selection: While TEA and DIPEA are commonly used, inorganic bases like potassium carbonate (K₂CO₃) can be advantageous, particularly in polar aprotic solvents, as they are easily filtered off during work-up.[3][5]

Safety Precautions

  • Chemical Handling: 2,4-Dichloro-6-methylpyrimidine and its derivatives are irritants and potentially toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Solvents: Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Bases: Triethylamine and DIPEA are corrosive and have strong odors. Handle with care in a fume hood.

References

Application Notes and Protocols: 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules. Its prevalence stems from its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and π-stacking, with various biological targets. Specifically, the 2,4,6-trisubstituted pyrimidine scaffold has proven to be a privileged structure in the design of kinase inhibitors, antiviral agents, and other therapeutics.[1][2]

This guide focuses on 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine , a highly versatile and commercially available building block.[3] Its strategic design incorporates several key features for synthetic diversification:

  • A Reactive C4-Chloride: The chlorine atom at the 4-position is the primary site for synthetic modification. Due to the electron-deficient nature of the pyrimidine ring, this position is highly activated for nucleophilic aromatic substitution (SNAr) and serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions.[4][5]

  • A Modulating Piperidine Moiety: The 2-piperidinyl group provides a handle for tuning physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for optimizing pharmacokinetic profiles.

  • A C6-Methyl Group: This small alkyl group can influence the orientation of substituents introduced at the 4-position and can engage in beneficial hydrophobic interactions within a target's binding site.

This document provides detailed, field-proven protocols for the synthetic manipulation of this building block, focusing on the most impactful transformations in modern drug discovery: Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and traditional nucleophilic aromatic substitution.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful reaction design and execution.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClN₃[6]
Molecular Weight 211.69 g/mol [6]
CAS Number 42487-70-7[6]
Physical State Solid (inferred)[1]
LogP (Estimated) ~2-3[1]
pKa (Piperidine N) ~7-8[1]

Core Synthetic Transformations & Protocols

The reactivity of the C4-chloro substituent is the linchpin for derivatization. The following protocols provide robust starting points for library synthesis and lead optimization efforts.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerhouse for creating C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties. This is a cornerstone strategy for exploring the Structure-Activity Relationship (SAR) of kinase inhibitors that target the ATP-binding site.[7][8] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Isolation cluster_purification Purification prep1 Add this compound, Boronic Acid, Base, and Catalyst to vial prep2 Add Degassed Solvent prep1->prep2 prep3 Seal vial and place in reactor prep2->prep3 react Irradiate at specified Temperature and Time prep3->react workup1 Cool to RT & Transfer react->workup1 workup2 Aqueous Extraction (e.g., EtOAc) workup1->workup2 workup3 Dry organic layer (e.g., Na₂SO₄) workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 purify Column Chromatography workup4->purify

Caption: General workflow for microwave-assisted Suzuki coupling.

This protocol is adapted from established procedures for chloropyrimidines and offers a rapid and efficient method for diversification.[7]

Materials:

  • This compound (1.0 eq, e.g., 0.5 mmol, 105.8 mg)

  • Aryl or Heteroaryl Boronic Acid (1.0-1.2 eq, e.g., 0.5-0.6 mmol)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.01-0.05 eq, e.g., 1-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (3.0 eq, e.g., 1.5 mmol)

  • Solvent: Degassed 1,4-Dioxane/H₂O (e.g., 4:1 v/v, 5 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To the microwave reactor vial, add this compound, the boronic acid, Pd(PPh₃)₄, and the base.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture to the vial. Briefly purge the headspace with an inert gas (Argon or Nitrogen).

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial into the microwave reactor. Irradiate the mixture with stirring at 100-120 °C for 15-30 minutes. Initial optimization of time and temperature may be required for challenging substrates.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired coupled product.

Causality and Insights:

  • Catalyst Choice: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. For less reactive boronic acids or to minimize side reactions, more specialized catalysts like Pd(dppf)Cl₂ may be beneficial.[7]

  • Base Selection: An inorganic base is required to facilitate the transmetalation step. K₂CO₃ is a common and effective choice, while Cs₂CO₃ can sometimes enhance reaction rates with less reactive partners.

  • Microwave Heating: Microwave irradiation dramatically accelerates the reaction by efficiently heating the polar solvent mixture, often reducing reaction times from hours to minutes compared to conventional heating.[7]

Palladium-Catalyzed Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for forging carbon-nitrogen bonds, allowing for the installation of primary and secondary amines at the C4 position.[10] This is particularly relevant in the synthesis of kinase inhibitors, where an amino linkage often serves as a key hydrogen-bonding motif.[11][12] The reaction is notoriously sensitive to ligand, base, and solvent choice, especially with electron-deficient heteroaryl chlorides.[13]

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar-Cl pd2_complex L₂Pd(II)(Ar)(Cl) ox_add->pd2_complex amine_assoc Amine Assoc. & Deprotonation pd2_complex->amine_assoc + HNR₂ - Base-H⁺Cl⁻ pd2_amide L₂Pd(II)(Ar)(NR₂) amine_assoc->pd2_amide red_elim Reductive Elimination pd2_amide->red_elim red_elim->pd0 Regenerates Catalyst product Ar-NR₂ red_elim->product catalyst_regen Catalyst Regeneration

Caption: Simplified catalytic cycle for Buch-Hartwig amination.

This protocol utilizes a modern catalyst system well-suited for challenging heteroaryl chlorides.[13][14]

Materials:

  • This compound (1.0 eq, e.g., 0.5 mmol, 105.8 mg)

  • Amine (primary or secondary) (1.2 eq, e.g., 0.6 mmol)

  • Palladium Pre-catalyst: RuPhos Pd G3 (0.02-0.05 eq, e.g., 2-5 mol%)

  • Ligand: RuPhos (if not using a pre-catalyst)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (5 mL)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • Inert Atmosphere: The reaction must be set up under a strictly inert atmosphere (Argon or Nitrogen) in an oven-dried Schlenk tube.

  • Reagent Addition: To the Schlenk tube, add the base, the palladium pre-catalyst, this compound, and a magnetic stir bar.

  • Evacuate and Backfill: Evacuate the tube and backfill with inert gas. Repeat this cycle three times.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine (if liquid) via syringe.

  • Reaction: Heat the reaction mixture with stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Causality and Insights:

  • Catalyst/Ligand System: Aryl chlorides are less reactive than bromides or iodides, making the oxidative addition step rate-limiting.[13] Modern, bulky, electron-rich phosphine ligands like RuPhos are essential to facilitate this step and promote the subsequent reductive elimination, minimizing side reactions like hydrodehalogenation.[13]

  • Base Choice: A strong, non-nucleophilic base is critical. NaOtBu is a common choice. For secondary amines, LiHMDS can be particularly effective in promoting rapid, selective reactions at the C4 position.[6]

  • Anhydrous Conditions: Meticulous exclusion of water and oxygen is paramount for success, as both can deactivate the palladium catalyst.

Nucleophilic Aromatic Substitution (SNAr): A Classic Approach

For certain nucleophiles, particularly secondary amines like morpholine or piperazine, a direct SNAr reaction provides a straightforward, metal-free alternative for C-N bond formation. The electron-deficient pyrimidine ring facilitates the attack of the nucleophile, often proceeding through a concerted mechanism or a transient Meisenheimer-like intermediate.[5][15]

This protocol is based on general procedures for the amination of chloropyrimidines and pyridopyrimidines.[10][16]

Materials:

  • This compound (1.0 eq, e.g., 1.0 mmol, 211.7 mg)

  • Secondary Amine (e.g., Morpholine, N-methylpiperazine) (2.0-3.0 eq)

  • Solvent: Ethanol, n-Butanol, or N,N-Dimethylformamide (DMF) (5-10 mL)

  • Optional Base: A tertiary amine like N,N-Diisopropylethylamine (DIPEA) (1.5 eq) can be added to scavenge the HCl byproduct.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in the chosen solvent.

  • Reagent Addition: Add the secondary amine and, if used, DIPEA.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and stir for 8-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates upon cooling or addition of water, it can be collected by filtration.

  • Isolation: If the product is soluble, concentrate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine to remove excess amine and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Recrystallize the solid product or purify by column chromatography if necessary.

Causality and Insights:

  • Reaction Conditions: SNAr reactions often require heat to overcome the activation energy associated with disrupting the aromaticity of the pyrimidine ring.[17] Using a high-boiling solvent like n-butanol or DMF can accelerate the reaction.

  • Nucleophile Stoichiometry: An excess of the amine nucleophile is often used to drive the reaction to completion and can also act as the base to neutralize the HCl formed during the reaction.

Conclusion and Future Directions

This compound stands out as a robust and versatile building block for the synthesis of diverse compound libraries. The protocols outlined herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide reliable and efficient pathways to novel 4-substituted pyrimidines. These derivatives are primed for screening in various biological assays, particularly in the search for new kinase inhibitors and other targeted therapeutics. The strategic combination of a reactive C4-chloro handle with modulating substituents at the C2 and C6 positions ensures its continued value in the armamentarium of medicinal chemists and drug development professionals.

References

Application Notes and Protocols for 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its pyrimidine core is a common motif in a wide array of biologically active compounds, and the presence of a reactive chlorine atom at the 4-position allows for facile functionalization through various cross-coupling reactions. This guide provides detailed application notes and protocols for the use of this compound, with a focus on two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

These protocols are designed to be a robust starting point for researchers. While based on well-established methodologies for related chloropyrimidines, it is imperative that each user optimizes the conditions for their specific substrate scope and experimental setup. A strong emphasis is placed on the thorough characterization of starting materials and products to ensure the integrity of the experimental results.

Compound Profile: this compound

A comprehensive understanding of the physicochemical properties and safety profile of this compound is crucial before its use in any experimental procedure.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClN₃--INVALID-LINK--[1]
Molecular Weight 211.69 g/mol --INVALID-LINK--[1]
CAS Number 42487-70-7--INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

Safety and Handling:

This compound is classified as harmful if swallowed.[1] It is also expected to cause skin, eye, and respiratory irritation. Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.58 (s, 1H, pyrimidine-H), 3.75 (t, J = 5.4 Hz, 4H, piperidine-H), 2.35 (s, 3H, CH₃), 1.65 (m, 6H, piperidine-H).

Predicted ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 169.2, 162.1, 161.8, 110.5, 45.1, 25.8, 24.9, 24.3.

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds. The reactivity of the 4-chloro position on the pyrimidine ring makes this compound an excellent substrate for this transformation.

Reaction Principle and Workflow

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide. The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the active catalyst.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine: - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base - Solvent B Heat under Inert Atmosphere (e.g., N₂ or Ar) A->B 1. Reaction Initiation C Aqueous Work-up & Extraction B->C 2. Quenching & Extraction D Column Chromatography C->D 3. Purification E Characterization (NMR, MS, etc.) D->E 4. Product Confirmation

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for the Suzuki coupling of chloropyrimidines.[2][3]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., XPhos, SPhos) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous 1,4-dioxane or a mixture of toluene and water (e.g., 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), the phosphine ligand (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for Suzuki-Miyaura couplings. This protocol is adapted from procedures for microwave-assisted couplings of dichloropyrimidines.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-3 mol%)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,4-Dioxane/water mixture (2:1)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.01 mmol), and sodium carbonate (1.0 mmol).

  • Add the dioxane/water solvent mixture (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 10-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Application 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines.[4] This reaction is particularly valuable for constructing C-N bonds that would be challenging to form using traditional methods.

Reaction Principle and Workflow

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of a palladium(0) species to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the palladium(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[5]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine: - this compound - Amine - Palladium Pre-catalyst & Ligand - Base - Anhydrous Solvent B Heat under Inert Atmosphere (e.g., N₂ or Ar) A->B 1. Reaction Initiation C Filtration & Extraction B->C 2. Quenching & Extraction D Column Chromatography C->D 3. Purification E Characterization (NMR, MS, etc.) D->E 4. Product Confirmation

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Protocol 3: Buchwald-Hartwig Amination with Primary and Secondary Amines

This generalized protocol is based on established methods for the Buchwald-Hartwig amination of aryl chlorides.[6][7]

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%) or a pre-catalyst like Pd₂(dba)₃ (1-2 mol%)

  • A suitable Buchwald ligand (e.g., XPhos, RuPhos) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 - 2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (0.015 mmol), the ligand (0.03 mmol), and the base (1.8 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (5-10 mL).

  • Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting and Optimization

  • Low Yields in Suzuki Coupling: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. Microwave heating can also be beneficial. Ensure the arylboronic acid is of high purity.

  • Dehalogenation Side Product: In some cases, reduction of the C-Cl bond can occur. Using a less reactive base or lower reaction temperatures may mitigate this.

  • Poor Reactivity in Buchwald-Hartwig Amination: The choice of ligand is critical. For hindered amines, more sterically demanding ligands may be required. Ensure the base is sufficiently strong and the reaction is conducted under strictly anhydrous and anaerobic conditions.

Conclusion

This compound serves as a valuable and reactive intermediate for the synthesis of a diverse range of functionalized pyrimidines. The protocols provided herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer a solid foundation for researchers to explore the synthetic utility of this compound. As with any chemical synthesis, careful optimization and thorough characterization are paramount to achieving reliable and reproducible results.

References

Synthesis of Novel Pyrimidine Derivatives from 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery.[1][2][3] Its presence in the nucleobases of DNA and RNA—cytosine, thymine, and uracil—underscores its fundamental role in biological systems.[1] This inherent biocompatibility, coupled with its versatile chemical reactivity, has made pyrimidine and its derivatives a fertile ground for the development of a wide array of therapeutic agents.[1][2][4] Pyrimidine-based compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of novel pyrimidine derivatives starting from the versatile building block, 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine. We will delve into the strategic considerations behind various synthetic transformations, offering detailed, step-by-step protocols for key reactions. The methodologies discussed herein are designed to be robust and adaptable, providing a solid foundation for the exploration of novel chemical space around the pyrimidine core.

The Starting Material: this compound

The choice of this compound as a starting material is predicated on its inherent reactivity and potential for diversification. The pyrimidine ring is electron-deficient, which activates the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr).[5] The methyl group at the 6-position and the piperidinyl moiety at the 2-position modulate the electronic properties of the ring and provide additional points for structural modification, should the need arise.

Chemical Properties and Reactivity

The key to unlocking the synthetic potential of this compound lies in understanding the reactivity of the C4-chloro substituent. This position is susceptible to displacement by a variety of nucleophiles, including amines, thiols, and alkoxides. Furthermore, the chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthetic Strategies and Protocols

This section outlines several key synthetic transformations that can be employed to generate a diverse library of pyrimidine derivatives from this compound. For each reaction, a detailed protocol is provided, along with insights into the rationale behind the chosen conditions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental and highly effective method for the functionalization of chloropyrimidines.[6][7] The electron-withdrawing nature of the pyrimidine ring facilitates the addition-elimination mechanism, often allowing these reactions to proceed under relatively mild conditions.

This protocol describes a general procedure for the displacement of the 4-chloro group with a variety of amine nucleophiles.

Reaction Scheme:

SNAr_Amination start This compound product 4-(N-substituted)-6-methyl-2-(piperidin-1-yl)pyrimidine start->product SNA_r_ reagent + R1R2NH (e.g., Aniline, Morpholine) reagent->product conditions Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, NMP) Heat conditions->product

Caption: General workflow for SNAr amination.

Materials:

ReagentCAS NumberSupplier
This compoundN/AVarious
Amine (e.g., Aniline, Morpholine)VariousSigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7Fisher Scientific
N,N-Diisopropylethylamine (DIPEA)7087-68-5Acros Organics
N,N-Dimethylformamide (DMF), anhydrous68-12-2Sigma-Aldrich
N-Methyl-2-pyrrolidone (NMP), anhydrous872-50-4Acros Organics

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the desired amine (1.1 - 1.5 eq) and a suitable base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).

  • Add anhydrous DMF or NMP as the solvent.

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrimidine derivative.

Expert Insights: The choice of base and solvent is crucial for the success of this reaction. An inorganic base like K₂CO₃ is often sufficient, but for less reactive amines, an organic base like DIPEA can be more effective. High-boiling polar aprotic solvents like DMF or NMP are generally preferred to ensure solubility and allow for higher reaction temperatures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are particularly well-suited for the functionalization of heteroaryl chlorides.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.[8][9][10] The electron-deficient nature of the pyrimidine ring makes even the relatively unreactive chloro-substituted pyrimidines viable substrates for this transformation.[5]

Reaction Scheme:

Suzuki_Coupling start This compound product 4-(Aryl/Heteroaryl)-6-methyl-2-(piperidin-1-yl)pyrimidine start->product Suzuki_Coupling_ reagent + R-B(OH)2 (Aryl/Heteroaryl boronic acid) reagent->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3, K3PO4) Solvent (e.g., Dioxane/H2O) catalyst->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

ReagentCAS NumberSupplier
This compoundN/AVarious
Aryl/Heteroaryl boronic acidVariousCombi-Blocks
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Strem Chemicals
Sodium Carbonate (Na₂CO₃)497-19-8J.T. Baker
1,4-Dioxane, anhydrous123-91-1Sigma-Aldrich

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Add a base, such as sodium carbonate (2.0 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux (around 100 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired biaryl pyrimidine.

Expert Insights: The choice of palladium catalyst and ligand can significantly impact the reaction outcome. For challenging substrates, more advanced catalyst systems, such as those employing bulky electron-rich phosphine ligands, may be necessary to achieve good yields. The presence of water is often beneficial in Suzuki couplings.[11]

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, offering a complementary approach to classical SNAr reactions, especially for coupling with less nucleophilic amines.[12][13]

Reaction Scheme:

Buchwald_Hartwig start This compound product 4-(N-substituted)-6-methyl-2-(piperidin-1-yl)pyrimidine start->product Buchwald-Hartwig_Amination_ reagent + R1R2NH (Primary/Secondary Amine) reagent->product catalyst Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOtBu, K3PO4) Solvent (e.g., Toluene, Dioxane) catalyst->product

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

ReagentCAS NumberSupplier
This compoundN/AVarious
AmineVariousAlfa Aesar
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3Oakwood Chemical
XPhos564483-18-7Strem Chemicals
Sodium tert-butoxide (NaOtBu)865-48-5Sigma-Aldrich
Toluene, anhydrous108-88-3Acros Organics

Procedure:

  • To a Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expert Insights: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[14] Sterically hindered, electron-rich phosphine ligands are generally required for the amination of aryl chlorides.[14] Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[14] Strict adherence to inert atmosphere techniques is critical for catalytic activity.[14]

The Sonogashira coupling enables the formation of a C-C bond between the pyrimidine ring and a terminal alkyne, providing access to alkynyl-substituted pyrimidines.[15][16]

Reaction Scheme:

Sonogashira_Coupling start This compound product 4-(Alkynyl)-6-methyl-2-(piperidin-1-yl)pyrimidine start->product Sonogashira_Coupling_ reagent + R-C≡CH (Terminal Alkyne) reagent->product catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI (co-catalyst) Base (e.g., Et3N, DIPEA) Solvent (e.g., THF, DMF) catalyst->product

Caption: Workflow for Sonogashira cross-coupling.

Materials:

ReagentCAS NumberSupplier
This compoundN/AVarious
Terminal AlkyneVariousGFS Chemicals
Bis(triphenylphosphine)palladium(II) chloride13965-03-2Acros Organics
Copper(I) iodide (CuI)7681-65-4Sigma-Aldrich
Triethylamine (Et₃N)121-44-8Fisher Scientific
Tetrahydrofuran (THF), anhydrous109-99-9Sigma-Aldrich

Procedure:

  • To a reaction flask, add this compound (1.0 eq) and the terminal alkyne (1.5 eq).

  • Add an anhydrous solvent such as THF or DMF.

  • Add a base, typically an amine base like triethylamine or DIPEA (3.0 eq).

  • Degas the solution with argon or nitrogen.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper(I) iodide co-catalyst (0.1 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expert Insights: The copper co-catalyst is crucial for the efficiency of the traditional Sonogashira reaction, although copper-free versions have been developed.[15] The amine base serves both as a proton scavenger and as a solvent in some cases. It is important to use anhydrous and anaerobic conditions to prevent unwanted side reactions.

Safety and Handling

As with all chemical syntheses, it is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Chloropyrimidines: These compounds can be irritating to the skin, eyes, and respiratory system.[17][18] Avoid inhalation of dust and direct contact.

    • Organometallic Catalysts: Palladium and copper catalysts can be toxic and should be handled with care.

    • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.

    • Solvents: Organic solvents are flammable and can be toxic. Avoid inhalation of vapors and contact with skin.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of novel pyrimidine derivatives. The protocols outlined in this application note for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling provide a robust toolkit for medicinal chemists and researchers in drug discovery. By understanding the underlying principles of these reactions and carefully controlling the experimental conditions, it is possible to efficiently generate libraries of new compounds for biological screening, ultimately contributing to the development of new therapeutic agents.

References

The Strategic Utility of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its prevalence stems from its ability to mimic the purine core of ATP, allowing for competitive inhibition at the kinase hinge region through the formation of critical hydrogen bonds.[2] The strategic functionalization of the pyrimidine ring at various positions enables the fine-tuning of potency, selectivity, and pharmacokinetic properties. This application note focuses on a key intermediate, 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine , and its application in the synthesis of potent and selective kinase inhibitors. We will delve into the chemical logic behind its use, provide detailed synthetic protocols, and discuss its role in the generation of next-generation therapeutics targeting kinases such as Aurora kinase.

Chemical Rationale: Why this compound is a Versatile Precursor

The structure of this compound is primed for strategic elaboration in a drug discovery campaign. Each substituent plays a crucial role:

  • The Pyrimidine Core : As the central pharmacophore, it provides the fundamental framework for ATP-competitive inhibition.

  • The C4-Chloro Group : This is the primary reactive site for introducing diversity. The chlorine atom activates the C4 position for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing fragments. This is the key step in building the final inhibitor.

  • The C2-Piperidinyl Group : This bulky, lipophilic group can serve multiple purposes. It can occupy hydrophobic pockets within the kinase active site, contribute to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and influence the overall conformation of the molecule.

  • The C6-Methyl Group : This small alkyl group can also contribute to hydrophobic interactions and can be a key element in achieving selectivity for the target kinase over other closely related kinases.

The strategic placement of these groups makes this compound an ideal starting material for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Synthetic Pathway to Novel Kinase Inhibitors: A Generalized Approach

The primary synthetic transformation involving this compound is a nucleophilic aromatic substitution (SNAr) reaction at the C4 position. This reaction is typically carried out by treating the chloro-pyrimidine with a primary or secondary amine, often an aniline derivative, to yield the corresponding 4-amino-pyrimidine compound.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product start_chloro 4-Chloro-6-methyl-2- (piperidin-1-yl)pyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) start_chloro->reaction start_amine R-NH2 (e.g., Substituted Aniline) start_amine->reaction product N-Aryl-6-methyl-2-(piperidin-1-yl) -pyrimidin-4-amine (Kinase Inhibitor Scaffold) reaction->product Displacement of Cl Formation of C-N bond

Causality Behind Experimental Choices:

The choice of reaction conditions for the SNAr reaction is critical for achieving high yields and purity.

  • Solvent : High-boiling polar aprotic solvents such as 1-pentanol, DMF, or DMSO are often used to ensure the reactants are soluble and to facilitate the reaction at elevated temperatures.

  • Base : A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to quench the HCl generated during the reaction. This prevents the protonation of the nucleophilic amine, which would render it unreactive.

  • Temperature : The reaction often requires heating (120-150 °C) to overcome the activation energy of the SNAr reaction on the electron-rich pyrimidine ring. Microwave irradiation can also be employed to accelerate the reaction.[3]

Protocol 1: Synthesis of a N-Aryl-6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine Library

This protocol provides a general method for the synthesis of a library of kinase inhibitor candidates from this compound and various aniline derivatives.

Table 1: Reagents and Materials

ReagentCAS NumberMolecular Weight ( g/mol )Purpose
This compound42487-70-7211.69Starting material
Substituted AnilineVariableVariableNucleophile for SNAr reaction
1-Pentanol71-41-088.15Solvent
Triethylamine (TEA)121-44-8101.19Base to neutralize HCl byproduct
Ethyl acetate141-78-688.11Extraction solvent
BrineN/AN/AAqueous solution for washing
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37Drying agent
Silica Gel7631-86-960.08Stationary phase for column chromatography
Dichloromethane (DCM)75-09-284.93Eluent for column chromatography
Methanol (MeOH)67-56-132.04Eluent for column chromatography

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in 1-pentanol (0.2 M), add the desired substituted aniline (1.2 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to 140 °C and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the desired N-aryl-6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine.

  • Characterize the final product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation and Troubleshooting:

  • Expected Outcome : The desired product should be obtained as a solid with moderate to good yield (40-80%). The disappearance of the starting chloro-pyrimidine spot and the appearance of a new, typically more polar, product spot on the TLC plate will indicate a successful reaction.

  • Troubleshooting :

    • Low Conversion : If the reaction does not go to completion, consider increasing the reaction time or temperature. Ensure the triethylamine is fresh and anhydrous.

    • Side Product Formation : If significant side products are observed, purification by column chromatography is crucial. A different solvent or base might be explored to minimize side reactions. In some cases, a palladium-catalyzed Buchwald-Hartwig amination could be an alternative for cleaner conversion.[3]

Application Example: Synthesis of an Aurora Kinase Inhibitor Scaffold

The 2,4,6-trisubstituted pyrimidine scaffold has been successfully employed in the development of Aurora kinase inhibitors.[4][5] These inhibitors are designed to induce the DFG-out conformation of the kinase, a strategy that can lead to high potency and selectivity.[5] The following is a representative synthesis of a potential Aurora kinase inhibitor scaffold using the principles outlined above.

G

Table 2: Quantitative Data for a Representative Synthesis

Starting MaterialAmount (mmol)EquivalentsProductYield (%)
This compound1.01.0N-(5-methyl-1H-pyrazol-3-yl)-6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine65
3-amino-5-methylpyrazole1.21.2

Note: The yield is hypothetical and based on typical outcomes for such reactions.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its pre-installed piperidinyl and methyl groups provide a solid foundation for building molecules with desirable physicochemical properties, while the reactive C4-chloro group serves as a convenient handle for introducing molecular diversity. The straightforward and robust SNAr chemistry associated with this scaffold allows for the rapid exploration of SAR and the optimization of lead compounds. As the quest for more selective and potent kinase inhibitors continues, the strategic use of such well-designed pyrimidine intermediates will undoubtedly remain a cornerstone of modern drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our aim is to equip you with the expertise to navigate the purification process efficiently and achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile of your crude product is intrinsically linked to your synthetic route. A common synthesis involves the nucleophilic aromatic substitution (SNAr) of a dichloropyrimidine with piperidine. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 4,6-dichloro-2-methylpyrimidine can be a common impurity if the reaction does not go to completion.

  • Hydrolysis Byproduct: The chloro group on the pyrimidine ring is susceptible to hydrolysis, especially in the presence of water at elevated temperatures or under acidic/basic conditions, leading to the formation of 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol.[1][2]

  • Di-substituted Byproduct: While sterically hindered, there is a possibility of a di-substitution reaction, particularly if a related dichloropyrimidine without the 2-methyl group is used as a starting material, which could lead to a bis-piperidino pyrimidine species.

  • Residual Solvents: Solvents used in the reaction and work-up, such as ethanol, ethyl acetate, or dichloromethane, may be present in the crude product.[3][4]

Q2: What is the recommended first-pass purification method for this compound?

For solid materials, recrystallization is often the most efficient and cost-effective initial purification step.[3] It is particularly effective at removing trace amounts of starting materials and inorganics.

Q3: My compound "oils out" during recrystallization. What should I do?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice, usually because the solution is supersaturated at a temperature above the compound's melting point in that solvent. Here are some troubleshooting steps:

  • Add more of the "good" solvent: This will decrease the saturation of the solution.

  • Lower the crystallization temperature slowly: A gradual decrease in temperature encourages ordered crystal growth. A rapid temperature drop can shock the system, causing the compound to precipitate as an oil.

  • Use a different solvent system: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3]

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

  • Seed the solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Troubleshooting Purification by Column Chromatography

Q4: I'm not getting good separation of my target compound from a closely-related impurity using column chromatography. What can I do?

Poor separation is a common issue. Here are several strategies to improve it:

  • Optimize the Solvent System (Mobile Phase):

    • The goal is to have a significant difference in the Retention Factor (Rf) between your product and the impurity. Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column.[3] A good starting point for substituted pyrimidines is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[3]

    • Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate.[3]

    • If the spots are too close, try varying the polarity of the mobile phase. Small changes in the solvent ratio can have a large impact on separation.

  • Consider a Different Stationary Phase: While silica gel is most common, for very polar compounds or compounds that are difficult to separate on silica, reverse-phase silica (like C18) can be an effective alternative.[5]

  • Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase during the column run (gradient elution) can improve separation, especially for compounds with very different polarities.[6]

Q5: My compound appears to be degrading on the silica gel column. How can I prevent this?

Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. The chloro-substituent on your pyrimidine could be labile under these conditions.

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by preparing a slurry of the silica in your chosen eluent containing a small amount of a volatile base, such as 1-3% triethylamine.[6] This is highly effective for preventing the degradation of basic compounds.

  • Use an Alternative Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica for acid-sensitive compounds.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline. The choice of solvent is critical and should be determined experimentally on a small scale first.

  • Solvent Selection:

    • Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Common solvents for pyrimidine derivatives include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water.[3][4]

    • A good single solvent will dissolve the compound when hot but not when cold.

    • For a two-solvent system, choose a "good" solvent that readily dissolves the compound and a miscible "poor" solvent in which the compound is insoluble.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to highly polar, colored impurities, you can add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

    • Two-Solvent System: While the solution in the "good" solvent is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid. Add a few more drops of the hot "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1 ratios).[3]

    • Visualize the spots under UV light. The ideal solvent system will give your product an Rf of ~0.3 and good separation from impurities.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into a glass column, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica bed.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system, applying gentle positive pressure.

    • Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[3]

Data Presentation

Table 1: Common TLC Solvent Systems for Substituted Pyrimidines

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGood for separating compounds of moderate polarity. A good starting point for many organic molecules.[7]
Dichloromethane / MethanolMedium to HighUseful for more polar compounds. A small amount of methanol significantly increases the polarity.[3]
10% NH₄OH in Methanol / DichloromethaneHigh (Basic)Effective for separating basic compounds, as it can help to reduce tailing on the TLC plate.[7][8]

Note: The optimal ratio for each solvent system must be determined empirically.

Visualization of Workflows

Purification_Workflow cluster_recrystallization Recrystallization Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B Select appropriate solvent(s) C Cool Slowly B->C D Filter Crystals C->D E Pure Solid D->E F Mother Liquor (contains impurities) D->F

Caption: General workflow for purification by recrystallization.

Column_Chromatography_Workflow cluster_column Column Chromatography Decision Tree Start Crude Product TLC Run TLC in various solvent systems Start->TLC Good_Sep Good Separation? TLC->Good_Sep Pack_Col Pack Column with Silica Gel Good_Sep->Pack_Col Yes Optimize Optimize Solvent System (change polarity/solvents) Good_Sep->Optimize No Load_Sample Load Sample Pack_Col->Load_Sample Elute Elute with Chosen Solvent Load_Sample->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions & Evaporate Solvent Analyze->Combine Pure_Product Pure Product Combine->Pure_Product Optimize->TLC

References

Technical Support Center: Synthesis of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic procedure. Our goal is to provide you with the in-depth, field-proven insights necessary to optimize your reaction, troubleshoot impurities, and ensure the highest quality of your target compound.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the synthesis.

Q1: What is the primary reaction mechanism for this synthesis?

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[1][2] The electron-deficient pyrimidine ring, activated by two electron-withdrawing chlorine atoms, is attacked by the nucleophilic secondary amine, piperidine. The reaction typically proceeds via a Meisenheimer intermediate.[1]

Q2: Which chlorine atom is more reactive on the 2,4-dichloro-6-methylpyrimidine starting material?

In the reaction with amine nucleophiles, the chlorine at the C2 position of 2,4-dichloro-6-methylpyrimidine is generally more susceptible to substitution than the chlorine at the C4 position.[3] This regioselectivity is influenced by the electronic properties of the pyrimidine ring, where the nitrogen atoms exert a strong activating effect.[3][4] However, this selectivity can be sensitive to substituents on the pyrimidine ring.[3]

Q3: What are the most critical parameters to control during the reaction?

The most critical parameters are:

  • Stoichiometry: A slight excess of piperidine is often used, but a large excess can promote the formation of the disubstituted byproduct.

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of the disubstituted byproduct and other side reactions.

  • Reaction Time: Prolonged reaction times can also contribute to the formation of the disubstituted byproduct.

  • Solvent Purity: The presence of water can lead to hydrolysis of the chloropyrimidine starting material or product.[5][6]

Troubleshooting Guide: Common Byproducts and Solutions

This section provides a detailed breakdown of common byproducts, their causes, and actionable solutions.

Issue 1: Presence of a Less Polar Impurity, Identified as 2,4-di(piperidin-1-yl)-6-methylpyrimidine

This is the most common byproduct, arising from a second SNAr reaction where another molecule of piperidine displaces the remaining chlorine atom at the C4 position.

Root Causes & Mechanism:
  • Excess Piperidine: Using a significant excess of the nucleophile drives the reaction towards disubstitution.

  • Elevated Temperature or Prolonged Reaction Time: Harsher reaction conditions provide the necessary activation energy to overcome the lower reactivity of the C4-chloro group, leading to the formation of the undesired 2,4-di(piperidin-1-yl)-6-methylpyrimidine.

Proposed Workflow for Mitigation and Removal:

References

Technical Support Center: Synthesis of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize the yield and purity of your target compound.

I. Reaction Overview and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The key transformation involves the reaction of a dichlorinated pyrimidine precursor, 2,4-dichloro-6-methylpyrimidine, with piperidine. The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, facilitates the displacement of one of the chlorides by the nucleophilic piperidine.

The regioselectivity of this reaction is a critical factor. In the case of 2,4-dichloropyrimidines, nucleophilic attack is generally favored at the C4 position due to the greater stabilization of the Meisenheimer intermediate. However, the presence of an electron-donating group, such as the methyl group at the C6 position in our precursor, can influence the electronic distribution and potentially lead to substitution at the C2 position.[1] Understanding this principle is fundamental to troubleshooting yield and impurity issues.

Diagram of the General Reaction Mechanism:

SNAr_Mechanism reactant1 2,4-dichloro-6-methylpyrimidine intermediate Meisenheimer Intermediate (Resonance Stabilized) reactant1->intermediate Nucleophilic Attack reactant2 Piperidine reactant2->intermediate product This compound intermediate->product Loss of Leaving Group (Cl-) byproduct HCl

Caption: General mechanism for the SNAr reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis, and how is it prepared?

The most common precursor is 2,4-dichloro-6-methylpyrimidine. This can be synthesized from 4,6-dihydroxy-2-methylpyrimidine (also known as 2-methyl-4,6-pyrimidinediol) by reacting it with a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF). A Chinese patent describes a method involving the reaction of 4,6-dihydroxy-2-methylpyrimidine with triphosgene in the presence of N,N-diethylaniline.[2]

Q2: I am observing a mixture of products with piperidine substituted at both the C2 and C4 positions. How can I improve the regioselectivity for the desired C2 substitution?

While C4 is often the preferred site of attack on 2,4-dichloropyrimidines, the methyl group at C6 can electronically influence the ring, and reaction conditions play a significant role. To favor substitution at the C2 position:

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity. Start the reaction at 0°C and slowly allow it to warm to room temperature.

  • Solvent Choice: The polarity of the solvent can influence the stability of the transition states leading to the different isomers. Experiment with a range of aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dioxane.

  • Base: The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during the reaction. The choice and stoichiometry of the base can impact selectivity.

Q3: My reaction is sluggish, and I have a low conversion of the starting material. What can I do to drive the reaction to completion?

  • Increase Temperature: While low temperatures can aid selectivity, if the reaction is not proceeding, gradually increasing the temperature to reflux may be necessary. Monitor the reaction closely by thin-layer chromatography (TLC) to avoid decomposition.

  • Excess Piperidine: Using a slight excess of piperidine (e.g., 1.2-1.5 equivalents) can help drive the equilibrium towards the product.

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor by TLC until the starting material is consumed.

  • Purity of Reagents: Ensure your 2,4-dichloro-6-methylpyrimidine is pure and your piperidine and solvent are anhydrous, as water can interfere with the reaction.

Q4: I am having difficulty purifying the final product. What are the recommended methods?

  • Aqueous Work-up: After the reaction, a standard aqueous work-up is typically performed. This involves quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove the amine hydrochloride salt. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from unreacted starting material, the isomeric byproduct, and any other impurities. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. Common solvent systems for similar compounds include ethanol/water or ethyl acetate/hexanes.

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Formation of isomeric byproduct. - Decomposition of starting material or product. - Mechanical losses during work-up and purification.- Increase reaction time and/or temperature; monitor by TLC. - Optimize reaction conditions (temperature, solvent, base) for regioselectivity. - Use a non-nucleophilic base to prevent side reactions. - Ensure efficient extraction and careful handling during purification.
Formation of Isomeric Byproduct (4-(piperidin-1-yl)-2-chloro-6-methylpyrimidine) - Non-optimal reaction conditions favoring C4 substitution.- Lower the reaction temperature. - Screen different aprotic solvents (e.g., THF, acetonitrile, dioxane). - Carefully control the stoichiometry of the base.
Presence of Unreacted 2,4-dichloro-6-methylpyrimidine - Insufficient reaction time or temperature. - Deactivated starting material (e.g., due to moisture). - Insufficient amount of piperidine.- Prolong the reaction time or cautiously increase the temperature. - Ensure all reagents and solvents are anhydrous. - Use a slight excess of piperidine (1.2-1.5 eq.).
Formation of a Dark-colored Reaction Mixture - Decomposition of reagents or product at elevated temperatures.- Run the reaction at a lower temperature. - Ensure an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air.
Difficult Purification - Similar polarity of the desired product and impurities. - Oiling out during recrystallization.- Optimize the mobile phase for column chromatography; a shallow gradient may be required. - For recrystallization, try a different solvent system or use a seed crystal to induce crystallization.

IV. Experimental Protocol (Representative)

This protocol is a representative procedure based on analogous nucleophilic aromatic substitution reactions on dichloropyrimidines.[3] Optimization may be required for your specific setup.

Materials:

  • 2,4-dichloro-6-methylpyrimidine

  • Piperidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., acetonitrile, THF, or dioxane)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2,4-dichloro-6-methylpyrimidine (1.0 eq.).

  • Reagent Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., acetonitrile). Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 eq.) followed by the dropwise addition of piperidine (1.1 eq.).

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes and then slowly warm to room temperature. Monitor the progress of the reaction by TLC. If the reaction is slow, it can be gently heated to reflux.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-20% ethyl acetate in hexanes) to isolate the pure this compound.

Diagram of the Experimental Workflow:

Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Solvent, Base, and Piperidine at 0°C setup->reagents reaction 3. Stir and Monitor by TLC (Warm to RT/Reflux) reagents->reaction workup 4. Aqueous Work-up and Extraction reaction->workup purification 5. Dry, Concentrate, and Purify by Chromatography workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for the synthesis.

V. References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: --INVALID-LINK--

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Available at: --INVALID-LINK--

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available at: --INVALID-LINK--

References

Stability and storage conditions for 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Introduction

This technical guide provides comprehensive stability data, storage recommendations, and troubleshooting advice for this compound (CAS No. 42487-70-7). As a critical heterocyclic building block in pharmaceutical research and development, maintaining its chemical integrity is paramount for generating reproducible and reliable experimental results. This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to properly handle, store, and troubleshoot issues related to this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximum long-term stability, the compound should be stored under the following conditions:

  • Temperature: Keep refrigerated (2-8°C).[1]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The compound is noted to be air-sensitive.[1]

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.[1]

  • Container: Keep the container tightly closed in a dry, well-ventilated location to prevent moisture ingress.[1][2]

Causality: The chloro-pyrimidine moiety can be susceptible to hydrolysis and the overall structure to oxidation. Refrigeration slows down the kinetics of potential degradation pathways. An inert atmosphere and protection from light and moisture are crucial to prevent oxidative and photo-catalytic degradation, as well as hydrolysis.[1][2]

Q2: How should I handle the compound for routine experimental use?

To prevent contamination and degradation during use, follow these steps:

  • Equilibration: Before opening, allow the container to warm to ambient laboratory temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold solid, which can accelerate degradation.

  • Inert Environment: Whenever possible, handle the compound in a glovebox or under a gentle stream of an inert gas.

  • Dispensing: Use clean, dry spatulas and tools. Promptly and securely reseal the container after dispensing the required amount.

  • Avoid Cross-Contamination: Never return unused material to the original stock bottle.

Q3: What are the visible signs of compound degradation?

While analytical confirmation is always necessary, visual inspection can provide early warnings of potential instability. Look for:

  • Color Change: The compound should be a white to pale yellow crystalline powder. A significant darkening to yellow, brown, or tan may indicate degradation.[2]

  • Clumping or Caking: The appearance of clumps or a sticky texture in the powder suggests moisture absorption.

  • Insolubility: Difficulty dissolving the compound in a solvent in which it is known to be soluble can be a sign of polymerization or the formation of insoluble degradation products.

Q4: Can I store this compound in solution? What are the best practices?

Storing the compound in solution is generally not recommended for long-term stability due to the increased risk of solvent-mediated degradation (e.g., hydrolysis of the chlorine atom).

  • Best Practice: Prepare solutions fresh for each experiment.

  • If Short-Term Storage is Unavoidable:

    • Solvent Choice: Use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, Dioxane). Avoid protic solvents like methanol or water.

    • Storage Conditions: Aliquot the solution into smaller, single-use volumes in vials with PTFE-lined caps. Purge the headspace with an inert gas before sealing. Store frozen at -20°C or -80°C and protect from light.

    • Validation: Before use, it is advisable to re-analyze a stored solution aliquot for purity, especially if stored for an extended period.

Section 2: Troubleshooting Guide

This section addresses common issues that may arise from improper storage or handling of the compound.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Potential Cause: The most common cause of inconsistent results when all other parameters are controlled is the degradation of a key starting material. The reactivity of the chlorine atom on the pyrimidine ring is central to its function as a building block; degradation compromises this reactivity.

  • Troubleshooting Workflow:

G A Inconsistent Experimental Results B Verify Integrity of Compound (CAS: 42487-70-7) A->B C Visually Inspect Solid Stock B->C D Analyze by HPLC / LC-MS (Compare to CoA or Reference) B->D E Color Change or Clumping? C->E F Purity < 95% or New Impurity Peaks? D->F G Compound Degraded. Quarantine Lot. E->G Yes J Compound Appears OK E->J No F->G Yes K Purity Confirmed F->K No H Review Storage & Handling Protocols (See FAQ) G->H I Order New Material H->I L Compound Integrity is High. Investigate Other Experimental Parameters. J->L K->L

References

Technical Support Center: 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic intermediate. Here, we address common challenges and side reactions encountered during its synthesis and subsequent use in multi-step synthetic routes. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.

Section 1: Foundational Principles & Best Practices

Before delving into specific issues, it's crucial to acknowledge the inherent reactivity of the substituted pyrimidine core. The electron-withdrawing nature of the pyrimidine ring, coupled with the chloro substituent, makes the C4 position susceptible to nucleophilic attack. The piperidinyl group at C2 and the methyl group at C6 modulate this reactivity.

General Recommendations for Handling and Reactions:

  • Moisture Control: Always use anhydrous solvents and reagents. The C-Cl bond is susceptible to hydrolysis, especially under acidic or basic conditions.[1][2]

  • Inert Atmosphere: For reactions sensitive to oxidation or involving organometallic reagents, conduct experiments under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool. Co-spotting with starting material and a reference standard of the desired product is highly recommended. For complex reaction mixtures, LC-MS analysis is invaluable for identifying byproducts.

  • Temperature Management: Nucleophilic aromatic substitution (SNAr) reactions on this scaffold can be exothermic. Maintain strict temperature control to prevent runaway reactions and the formation of undesired side products.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a problem-and-solution format to directly address challenges you may encounter in the lab.

FAQ 1: Hydrolysis to the Pyrimidone Byproduct

Question: "During my reaction work-up or purification, I've isolated a significant amount of a more polar byproduct that my mass spec suggests is my target compound with the chlorine atom replaced by a hydroxyl group. What is happening and how can I prevent it?"

Answer:

This is a classic case of hydrolysis, a common side reaction for chloropyrimidines.[1][2] The product you are observing is 6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one .

Mechanistic Cause: The chloro group at the C4 position is a good leaving group and is activated towards nucleophilic substitution. Water, especially under non-neutral pH conditions, can act as a nucleophile, attacking the C4 position to displace the chloride ion. This initially forms a hydroxy-pyrimidine, which rapidly tautomerizes to the more stable pyrimidone form.

Hydrolysis cluster_main Main Reaction Pathway cluster_side Side Reaction: Hydrolysis Start This compound Product Desired Product (e.g., via Suzuki Coupling) Start->Product Desired Nucleophile (e.g., Ar-B(OH)2, Pd catalyst) Byproduct 6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one Start->Byproduct H₂O (Acidic or Basic conditions)

Troubleshooting and Prevention:

  • Strict Anhydrous Conditions: Ensure all solvents are rigorously dried (e.g., using molecular sieves or distillation from a drying agent). Use freshly opened reagents where possible.

  • Control pH During Work-up: Avoid prolonged exposure to strong acids or bases during aqueous work-up. If an extraction is necessary, perform it quickly and neutralize the aqueous layer promptly. The hydrolysis of chloropyrimidines is known to be catalyzed by strong acids.[2]

  • Non-Aqueous Work-up: If feasible for your specific synthesis, consider a non-aqueous work-up. This could involve filtering the reaction mixture through a pad of silica or celite and removing the solvent in vacuo.

  • Purification Strategy: If hydrolysis is unavoidable, the resulting pyrimidone is significantly more polar. This difference can be exploited for separation using column chromatography. The pyrimidone will have a much lower Rf value on silica gel compared to the starting chloropyrimidine.

FAQ 2: Issues During Synthesis - Formation of Isomers and Disubstituted Products

Question: "I am synthesizing the title compound from 2,4-dichloro-6-methylpyrimidine and piperidine, but I'm getting a complex mixture, including a product that appears to have two piperidine groups. How can I improve the selectivity?"

Answer:

This is a common regioselectivity and stoichiometry challenge when working with polysubstituted pyrimidines. The chloro-substituents on the pyrimidine ring have different reactivities.

Mechanistic Cause: In 2,4-dichloro-6-methylpyrimidine, the chloro group at the C4 position is generally more reactive towards nucleophilic attack than the one at the C2 position.[3][4] This is due to the electronic influence of the ring nitrogens. However, this selectivity is not absolute and can be overcome under forcing conditions.

  • Disubstitution: If more than one equivalent of piperidine is used, or if the reaction temperature is too high, the initially formed desired product can react further, leading to the displacement of the second chlorine atom to form 4,6-bis(piperidin-1-yl)-2-methylpyrimidine .

  • Isomer Formation: While less common, some substitution at the C2 position can occur, leading to the isomeric byproduct 2-chloro-4-methyl-6-(piperidin-1-yl)pyrimidine .

Selectivity Start 2,4-Dichloro-6-methylpyrimidine + Piperidine Desired Desired Start->Desired Controlled Conditions (1 equiv. Piperidine, low temp) Isomer Isomer Start->Isomer Minor Pathway Disub Disub Desired->Disub Excess Piperidine or High Temp

Experimental Protocol for Selective Mono-substitution:

This protocol is designed to maximize the yield of the desired C4-substituted product.

Parameter Recommendation Rationale
Stoichiometry Piperidine: 0.95 - 1.0 equivalentsPrevents over-reaction and disubstitution.
Base 1.1 - 1.5 equivalents (e.g., DIPEA, K₂CO₃)Scavenges the HCl generated without being overly reactive.
Solvent Aprotic solvent (e.g., THF, Dioxane, Acetonitrile)Prevents solvolysis and provides good solubility.
Temperature 0 °C to Room TemperatureStart cold and allow to warm slowly. Avoids providing excess thermal energy that could overcome the activation barrier for C2 substitution or disubstitution.
Addition Add piperidine dropwise to the solution of dichloropyrimidine.Maintains a low instantaneous concentration of the nucleophile, favoring the more reactive C4 position.

Step-by-Step Methodology:

  • Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq.) and a suitable base like diisopropylethylamine (DIPEA) (1.2 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add piperidine (1.0 eq.) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQ 3: Reductive Dechlorination

Question: "I am attempting a downstream reaction, such as a Suzuki or Buchwald-Hartwig coupling, and my mass spec shows a significant peak corresponding to my starting material without the chlorine atom. What is causing this?"

Answer:

You are observing reductive dechlorination, where the C-Cl bond is cleaved and replaced with a C-H bond. This is a known side reaction in certain catalytic cycles, particularly those involving palladium.[5]

Mechanistic Cause: This side reaction is often promoted by:

  • Catalyst Choice: Some palladium catalysts, especially in the presence of certain ligands and bases, can facilitate hydrodechlorination.

  • Hydrogen Source: The hydrogen atom can come from various sources in the reaction mixture, including solvent (e.g., isopropanol), amine bases, or sacrificial hydrogen donors.

  • Reaction Temperature: Higher temperatures can increase the rate of this undesired side reaction.

Troubleshooting and Prevention:

  • Catalyst and Ligand Screening: If dechlorination is a major issue, screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands. Sometimes, more electron-rich or sterically hindered ligands can suppress this pathway.

  • Base Selection: Use a non-coordinating, anhydrous base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often good choices for cross-coupling reactions.

  • Solvent Choice: Use anhydrous, aprotic solvents like dioxane, toluene, or DME. Avoid protic solvents that can serve as hydrogen sources.

  • Lower Reaction Temperature: Attempt the reaction at the lowest effective temperature. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing the time spent at elevated temperatures where side reactions can occur.

Section 3: Summary of Potential Side Reactions

Side Reaction Byproduct Structure Primary Cause(s) Key Prevention Strategy
Hydrolysis 6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-onePresence of water; acidic/basic conditionsUse strict anhydrous conditions; control pH during work-up.
Disubstitution 4,6-bis(piperidin-1-yl)-2-methylpyrimidineExcess nucleophile (piperidine); high temperatureUse ≤1.0 eq. of nucleophile; maintain low reaction temperature.
Dechlorination 4-methyl-2-(piperidin-1-yl)pyrimidineIncompatible catalyst/ligand system; hydrogen sourceScreen Pd catalysts and ligands; use anhydrous, aprotic solvents.

References

Technical Support Center: 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine. As a substituted chloropyrimidine, this compound is susceptible to various degradation pathways that can impact its purity, stability, and ultimately, the integrity of experimental results. This document provides a comprehensive overview of the potential degradation mechanisms, troubleshooting strategies for common experimental issues, and detailed analytical protocols to identify and quantify degradation products. Our goal is to equip you with the necessary knowledge to anticipate and mitigate degradation, ensuring the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The chloro group at the C4 position of the pyrimidine ring is the most labile site for hydrolytic attack. Under aqueous conditions, particularly at acidic or basic pH, this group can be displaced by a hydroxyl group to form 6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one.

  • Oxidation: The piperidine ring and the methyl group on the pyrimidine ring are potential sites for oxidation. The tertiary amine of the piperidine moiety can be oxidized to an N-oxide, or the ring itself can undergo oxidative cleavage. The methyl group can be oxidized to a hydroxymethyl or carboxylic acid group.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photolytic cleavage of the C-Cl bond, leading to the formation of radical species and subsequent secondary degradation products. The pyrimidine ring itself can also undergo photochemical reactions.

Q2: I'm observing an unexpected peak in my HPLC analysis of a sample of this compound that has been stored in solution. What could it be?

An unexpected peak, particularly one that grows over time, is often indicative of a degradation product. The most common degradation product in an aqueous solution is the hydrolysis product, 6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one. This is due to the susceptibility of the C4-chloro substituent to nucleophilic substitution by water.[1] To confirm its identity, you can perform a forced degradation study under hydrolytic conditions (see Troubleshooting Guide 1) and compare the retention time of the resulting major degradant with your unknown peak. Further characterization by LC-MS would provide definitive mass data for identification.

Q3: Can the piperidine ring degrade? What are the likely products?

Yes, the piperidine ring is susceptible to both thermal and oxidative degradation. Thermal stress can lead to ring-opening reactions.[1] Oxidative conditions, such as exposure to peroxides or atmospheric oxygen over prolonged periods, can lead to the formation of N-oxides or ring-opened products.

Q4: What are the recommended storage conditions to minimize degradation of this compound?

To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Solid Form: Store in a tightly sealed container at 2-8°C, protected from light and moisture.

  • In Solution: If storage in solution is necessary, use a non-aqueous, aprotic solvent and store at -20°C or below. For short-term use, freshly prepared solutions are recommended. Avoid aqueous solutions for long-term storage.

Troubleshooting Guides

Troubleshooting Guide 1: Investigating Hydrolytic Degradation

Issue: You suspect your compound is degrading via hydrolysis, leading to inconsistent results.

Causality: The electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing chloro group, makes the C4 position susceptible to nucleophilic attack by water. This reaction is often catalyzed by acidic or basic conditions.

Protocol for Forced Hydrolysis Study:

  • Sample Preparation: Prepare three solutions of this compound (e.g., 1 mg/mL) in:

    • 0.1 M HCl (acidic condition)

    • Purified Water (neutral condition)

    • 0.1 M NaOH (basic condition)

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours). A control sample should be kept at 2-8°C.

  • Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method (see Appendix A).

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control. An increase in a new peak with a corresponding decrease in the parent peak area suggests hydrolytic degradation. The primary hydrolytic degradant is expected to be 6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one.

Troubleshooting Guide 2: Assessing Oxidative Stability

Issue: You are working with the compound in a formulation that may be exposed to oxidative stress and are concerned about potential degradation.

Causality: The tertiary amine in the piperidine ring and the activated methyl group on the pyrimidine ring are susceptible to oxidation by reactive oxygen species.

Protocol for Forced Oxidation Study:

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Stress Condition: Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature and protected from light for a set time course (e.g., 2, 6, 12, and 24 hours). A control sample without the oxidizing agent should be run in parallel.

  • Analysis: Analyze the samples at each time point using a stability-indicating HPLC method.

  • Data Interpretation: The appearance of new peaks in the chromatogram of the stressed sample indicates oxidative degradation. Potential products include the N-oxide of the piperidine moiety and oxidized forms of the methyl group. LC-MS analysis is crucial for the identification of these degradants.

Troubleshooting Guide 3: Evaluating Photostability

Issue: Your experimental setup involves exposure to light, and you need to determine the photostability of the compound.

Causality: The pyrimidine ring and the carbon-chlorine bond can absorb UV radiation, leading to photochemical reactions and degradation.

Protocol for Photostability Study:

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile) and place it in a quartz cuvette or a photostability chamber. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the sample to a controlled light source that emits both UV and visible light, as per ICH Q1B guidelines.

  • Analysis: Analyze the exposed and control samples at various time intervals using a stability-indicating HPLC method.

  • Data Interpretation: A significant decrease in the parent peak area and the emergence of new peaks in the exposed sample compared to the control indicate photodegradation.

Predicted Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound under different stress conditions.

Hydrolytic_Degradation parent This compound hydrolysis_product 6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one parent->hydrolysis_product H2O (Acid/Base catalysis) Oxidative_Degradation parent This compound n_oxide 4-Chloro-6-methyl-2-(1-oxido-piperidin-1-yl)pyrimidine parent->n_oxide [O] hydroxymethyl (4-Chloro-2-(piperidin-1-yl)pyrimidin-6-yl)methanol parent->hydroxymethyl [O] carboxylic_acid 4-Chloro-2-(piperidin-1-yl)pyrimidine-6-carboxylic acid hydroxymethyl->carboxylic_acid [O]

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine, with the molecular formula C₁₀H₁₄ClN₃, is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry and drug discovery.[1] The pyrimidine scaffold is a cornerstone of many biologically active molecules, exhibiting a wide range of therapeutic properties.[2][3] The precise substitution pattern on the pyrimidine ring, including the chloro, methyl, and piperidinyl groups, dictates the molecule's physicochemical properties and its potential interactions with biological targets.

Therefore, unambiguous confirmation of its chemical structure and the stringent assessment of its purity are not mere procedural formalities; they are foundational to the integrity of any research and development program. The presence of impurities, such as isomers, starting materials, or by-products, can lead to erroneous biological data and unforeseen toxicity. This guide provides a comparative overview of the essential analytical techniques required for the comprehensive characterization of this compound, offering insights into the causality behind methodological choices for researchers in the pharmaceutical sciences.

Structural Elucidation: A Multi-Faceted Spectroscopic Approach

The primary goal of characterization is to confirm that the synthesized molecule is indeed this compound. This is best achieved by combining several spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful and definitive technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms.

  • Expertise in Action: The choice of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆, is critical. It must effectively dissolve the analyte without introducing interfering proton signals. For this compound, CDCl₃ is an excellent first choice due to its ability to dissolve a wide range of organic molecules.

Expected ¹H NMR Spectral Features (in CDCl₃, 300-500 MHz):

  • Pyrimidine Ring Proton (H5): A singlet is expected around δ 6.2-6.5 ppm. Its singlet nature confirms the absence of adjacent protons on the ring.

  • Methyl Protons (-CH₃): A sharp singlet integrating to three protons, expected around δ 2.2-2.4 ppm.

  • Piperidinyl Protons (α to N): A multiplet (often a broad triplet) integrating to four protons, expected around δ 3.5-3.7 ppm. These protons are deshielded due to their proximity to the nitrogen atom connected to the electron-deficient pyrimidine ring.

  • Piperidinyl Protons (β and γ to N): A complex multiplet integrating to six protons, expected further upfield around δ 1.5-1.7 ppm.

Expected ¹³C NMR Spectral Features (in CDCl₃, 75-125 MHz): The spectrum should display 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule (note the symmetry in the piperidine ring).

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of the elemental formula.

  • Expertise in Action: Electrospray Ionization (ESI) is a preferred "soft" ionization technique for this type of molecule as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear and unambiguous determination of the molecular weight.

Key Data Points from High-Resolution MS (HRMS):

  • Molecular Formula: C₁₀H₁₄ClN₃[1]

  • Monoisotopic Mass: 211.0876 g/mol [1]

  • [M+H]⁺ Ion: The expected m/z in positive ion mode would be ~212.0954.

  • Isotopic Pattern: A crucial diagnostic feature is the presence of the [M+H+2]⁺ ion at ~m/z 214.0925. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the ratio of the [M+H]⁺ to [M+H+2]⁺ peak intensities will be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6] While not as definitive for overall structure as NMR, it is an excellent tool for confirming the presence of key bonds and the pyrimidine core.

Expected Characteristic Absorption Bands:

  • ~2850–2950 cm⁻¹: C-H stretching vibrations from the methyl and piperidinyl aliphatic groups.[5]

  • ~1550–1600 cm⁻¹: C=N and C=C aromatic ring stretching vibrations, characteristic of the pyrimidine ring.[2]

  • ~1200–1350 cm⁻¹: C-N stretching vibrations.[5]

  • ~700-800 cm⁻¹: C-Cl stretching vibration, confirming the presence of the halogen.[2]

Purity Assessment: The Chromatographic Perspective

Once the structure is confirmed, it is paramount to determine the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates compounds based on their hydrophobicity. It is highly effective for quantifying the main compound and detecting any related impurities.

  • Expertise in Action: Method development is key. A C18 column is a robust starting point for a molecule of this polarity. A gradient elution method, starting with a high percentage of aqueous buffer and ramping up the organic solvent (acetonitrile or methanol), ensures that impurities with a wide range of polarities can be effectively separated and detected.[7] A photodiode array (PDA) or UV detector is typically used, with the detection wavelength set at a λₘₐₓ of the pyrimidine chromophore (e.g., ~240-260 nm) to ensure maximum sensitivity.

Comparative Analysis of Techniques

The choice of analytical technique is driven by the specific question being asked. The following table provides a comparative summary.

Technique Primary Information Sample Amount Destructive? Key Advantage Primary Application
¹H & ¹³C NMR Atomic connectivity, molecular structure5-10 mgNoUnambiguous structural elucidationIdentity Confirmation
Mass Spectrometry Molecular weight, elemental formula< 1 mgYesHigh sensitivity, isotopic pattern confirmationFormula Verification
FT-IR Spectroscopy Functional groups present< 1 mgNoRapid, non-destructive fingerprintingQuick Identity Screen
RP-HPLC Purity, quantity, impurity profile< 1 mgYes (sample lost)High resolution, quantitative accuracyPurity & Stability Testing

Integrated Analytical Workflow

In a drug development setting, these techniques are not used in isolation but as part of a logical, self-validating workflow. This ensures that each batch of the compound meets the required specifications for identity, strength, and purity.

G cluster_0 Synthesis & Initial Checks cluster_1 Definitive Structure Confirmation cluster_2 Quantification and Purity cluster_3 Final Release Synthesis Chemical Synthesis of 4-Chloro-6-methyl-2- (piperidin-1-yl)pyrimidine FTIR FT-IR Spectroscopy (Functional Group Check) Synthesis->FTIR Quick Screen NMR 1D & 2D NMR (¹H, ¹³C, COSY) (Confirms Connectivity) FTIR->NMR Proceed if Consistent MS High-Resolution MS (Confirms MW & Formula) FTIR->MS Proceed if Consistent HPLC RP-HPLC-UV/PDA (Purity >95%?) (Impurity Profiling) NMR->HPLC Structure Confirmed MS->HPLC Structure Confirmed Final Fully Characterized Compound (Batch Release) HPLC->Final Purity Specification Met

Caption: Integrated workflow for the characterization of a new chemical entity.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Co-add 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data over a spectral width of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and assign peaks based on chemical shift, multiplicity, and integration values.

Protocol 2: High-Resolution Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Parameters:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Mass Range: Scan from m/z 100 to 500.

    • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Interpretation: Identify the [M+H]⁺ ion and confirm its m/z matches the calculated exact mass for C₁₀H₁₅ClN₃⁺. Verify the presence of the [M+H+2]⁺ isotope peak at an intensity of approximately one-third of the [M+H]⁺ peak.

Protocol 3: RP-HPLC Purity Analysis
  • Sample Preparation:

    • Stock Solution: Accurately weigh 10 mg of the sample into a 10 mL volumetric flask and dissolve in a 50:50 mixture of acetonitrile and water (diluent) to make a 1 mg/mL solution.

    • Working Solution: Dilute the stock solution 10-fold with the diluent to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV/PDA at 254 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and express it as a percentage.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine derivatives. We will explore how modifications to this core scaffold influence biological activity, with a particular focus on kinase inhibition, a critical area in modern drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both synthesized insights from existing literature and detailed experimental protocols to support further investigation.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. The versatility of the pyrimidine core, which allows for substitution at multiple positions (C2, C4, C5, and C6), has made it a cornerstone in the development of a wide array of therapeutics, including anticancer, anti-inflammatory, and antimicrobial agents. The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of its substituents, making SAR studies crucial for designing potent and selective drug candidates.

The this compound scaffold presents a compelling starting point for the development of targeted therapies, particularly kinase inhibitors. The chlorine atom at the C4 position acts as a versatile synthetic handle for introducing further molecular diversity through nucleophilic substitution reactions. The methyl group at C6 and the piperidine moiety at C2 also offer opportunities for modification to fine-tune the pharmacological properties of the molecule.

This guide will systematically dissect the SAR of this scaffold, drawing comparisons from published data on analogous pyrimidine derivatives to elucidate the therapeutic potential of this chemical series.

Synthesis of this compound and its Derivatives

The synthesis of the parent compound, this compound, and its derivatives typically follows a multi-step synthetic route, starting from readily available precursors. A general and efficient synthetic pathway is outlined below. The key steps involve the construction of the pyrimidine ring followed by functionalization at the desired positions.

General Synthetic Pathway

Synthetic_Pathway A 2,4,6-Trichloropyrimidine C Intermediate A (2-(piperidin-1-yl)-4,6-dichloropyrimidine) A->C Nucleophilic Substitution (at C2) B Piperidine B->C E This compound C->E Selective Methylation (at C6) D Organometallic Reagent (e.g., CH3MgBr) D->E G Derivative Library E->G Nucleophilic Substitution (at C4) F Nucleophiles (e.g., Amines, Alcohols) F->G

Caption: General synthetic scheme for this compound and its derivatives.

A common starting material is 2,4,6-trichloropyrimidine. The greater reactivity of the chlorine atom at the C2 position allows for selective initial substitution.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be systematically optimized by modifying three key positions: the C2-piperidine moiety, the C4-chloro substituent, and the C6-methyl group. The following sections detail the impact of these modifications, with a focus on kinase inhibitory activity, drawing parallels from structurally related pyrimidine-based inhibitors.

Modifications at the C2-Position: The Piperidine Moiety

The 2-amino group of the pyrimidine core is a crucial anchor for binding to the hinge region of many protein kinases. The nature of the substituent at this position significantly influences both potency and selectivity.

  • Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring can modulate the compound's interaction with the kinase active site. For instance, the addition of a methyl group to the 4-position of the piperidine ring has been shown in related pyrido[2,3-d]pyrimidine series to enhance antibacterial activity. This suggests that steric bulk and lipophilicity at this position can be tuned to improve biological outcomes.

  • Replacement of the Piperidine Ring: Replacing the piperidine with other cyclic amines, such as morpholine or piperazine, can have a profound impact on activity. In a series of 2,4-disubstituted pyrimidines, replacing a pyrrolidine ring with a morpholine or thiomorpholine ring was detrimental to butyrylcholinesterase (BuChE) inhibition, indicating a sensitivity to the heteroatom within the ring. Conversely, piperazine substitution can introduce a vector for further functionalization to interact with the solvent-exposed region of the kinase.

Modifications at the C4-Position: The Chloro Group as a Gateway to Diversity

The chlorine atom at the C4 position is a key site for synthetic elaboration. Its replacement with various nucleophiles can lead to derivatives with significantly altered biological profiles.

  • Replacement with Amines: Nucleophilic aromatic substitution (SNAr) with a variety of amines is a common strategy to explore the SAR at the C4 position. The nature of the amine substituent can dramatically affect kinase inhibitory activity. For example, in a series of 2,4-diarylaminopyrimidine analogs, the substituent on the C4-anilino group was critical for potent anaplastic lymphoma kinase (ALK) inhibition. Small, hydrogen-bond donating and accepting groups on an aromatic amine at C4 can form key interactions in the ATP-binding pocket.

  • Replacement with Alkoxy or Aryloxy Groups: The introduction of alkoxy or aryloxy groups can modulate the electronic properties and solubility of the compounds. This can influence their pharmacokinetic properties and cellular permeability.

Modifications at the C6-Position: The Role of the Methyl Group

The C6-position of the pyrimidine ring often points towards the solvent-exposed region of the kinase active site, providing an opportunity to improve potency and selectivity.

  • Alkyl Group Variation: While the parent scaffold has a methyl group, varying the size and nature of the alkyl group can impact activity. Larger alkyl groups may provide better van der Waals interactions with hydrophobic pockets in some kinases. However, excessive steric bulk can also be detrimental.

  • Introduction of Aromatic Rings: Replacing the methyl group with substituted phenyl rings can lead to a significant increase in potency by establishing additional interactions, such as pi-stacking, with the kinase active site.

Summary of Structure-Activity Relationships

SAR_Summary cluster_0 This compound Scaffold cluster_1 Biological Activity (Kinase Inhibition) Scaffold Core Scaffold C2 C2-Piperidine Scaffold->C2 Modifications C4 C4-Chloro Scaffold->C4 Modifications C6 C6-Methyl Scaffold->C6 Modifications Potency Potency C2->Potency Ring substitution can enhance potency Selectivity Selectivity C2->Selectivity Heteroatom in ring affects selectivity C4->Potency Amine substitution often increases potency C4->Selectivity Nature of amine drives selectivity C6->Potency Aromatic rings can boost potency C6->Selectivity Can be modified to avoid off-target effects

Caption: Summary of the structure-activity relationships for the pyrimidine scaffold.

Comparative Data on Kinase Inhibitory Activity

While a complete dataset for a systematic SAR study of this compound derivatives is not available in a single source, we can compile and compare data from related pyrimidine series to guide future research.

Compound Modification from Core Scaffold Target Kinase IC50 (nM) Reference
Analog 1 C4-Chloro replaced with 4-(piperazinosulfonyl)anilinoIKK-21300
Analog 2 C2-piperidine replaced with 2-isopropoxy-5-methyl-4-(piperidin-4-yl)anilineMycobacterium tuberculosis-
Analog 3 C4-Chloro replaced with various anilinesALK1.8 - 5200
Analog 4 Fused pyrido[2,3-d]pyrimidine with C4-piperidinePIM-111.4 - 34.6

Note: The IC50 values are for structurally related but not identical compounds. This table is for illustrative purposes to highlight the potential impact of substitutions.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

Synthesis of this compound

Materials:

  • 2,4-Dichloro-6-methylpyrimidine

  • Piperidine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in DCM (10 mL/mmol) at 0 °C, add piperidine (1.1 eq) and TEA (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Target kinase

  • Kinase buffer

  • ATP

  • Substrate (peptide or protein)

  • Synthesized inhibitor compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and inhibitor solution to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The analysis of structure-activity relationships from related pyrimidine series provides a clear rationale for the strategic modification of this core structure. The C4-chloro position is a particularly attractive site for introducing diversity to enhance potency and selectivity. Future work should focus on the systematic synthesis and biological evaluation of a library of derivatives to build a comprehensive SAR for this specific scaffold. Such studies will be instrumental in identifying lead compounds with therapeutic potential for diseases driven by aberrant kinase activity.

Unveiling the Molecular Architecture: A Comparative Spectroscopic Guide to 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For heterocyclic compounds such as 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine, a molecule with potential applications in medicinal chemistry, a multi-faceted analytical approach is paramount. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to elucidate and confirm the structure of this target compound. We will delve into the theoretical underpinnings of each method, present predicted and comparative experimental data, and offer insights into the causal relationships between molecular structure and spectral output.

The Compound in Focus: this compound

This compound possesses a substituted pyrimidine core, a privileged scaffold in numerous bioactive molecules.[1] Its structure, featuring a chlorine atom, a methyl group, and a piperidine ring, presents a unique spectroscopic fingerprint. The molecular formula is C₁₀H₁₄ClN₃, with a molecular weight of 211.69 g/mol .[2] The correct assignment of each structural component is critical for understanding its chemical reactivity and potential biological activity.

The Analytical Workflow: A Multi-technique Approach

Spectroscopic Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of 4-Chloro-6-methyl-2- (piperidin-1-yl)pyrimidine HNMR ¹H NMR Synthesis->HNMR Proton Environment CNMR ¹³C NMR Synthesis->CNMR Carbon Skeleton MS Mass Spectrometry Synthesis->MS Molecular Weight & Fragmentation IR Infrared Spectroscopy Synthesis->IR Functional Groups Structure Final Structure Confirmation HNMR->Structure CNMR->Structure MS->Structure IR->Structure

Caption: A typical workflow for the structural elucidation of a synthesized compound, employing multiple spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Landscape

Proton NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environments, and their spatial relationships.

Predicted ¹H NMR Spectrum
ProtonsPredicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
H-5~6.5 - 7.0Singlet1HPyrimidine ring proton
Piperidine (α-CH₂)~3.6 - 3.8Triplet4HProtons adjacent to the pyrimidine ring
Piperidine (β, γ-CH₂)~1.5 - 1.7Multiplet6HRemaining piperidine protons
Methyl (CH₃)~2.3 - 2.5Singlet3HMethyl group on the pyrimidine ring

Note: Predicted chemical shifts are based on the analysis of similar substituted pyrimidines and piperidines and can vary based on solvent and concentration.[3][4]

Causality in Chemical Shifts:
  • H-5 of Pyrimidine: The lone proton on the pyrimidine ring is expected to be in the aromatic region, deshielded by the ring current and the electronegative nitrogen atoms.[3]

  • Piperidine Protons: The α-protons of the piperidine ring are directly attached to a nitrogen atom, which is in turn bonded to the electron-withdrawing pyrimidine ring. This causes a significant downfield shift. The β and γ protons are further from the electron-withdrawing groups and thus resonate at a more upfield chemical shift.

  • Methyl Protons: The methyl group attached to the pyrimidine ring will appear as a singlet, with its chemical shift influenced by the aromatic ring.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift reference (e.g., to the residual solvent peak or an internal standard like TMS).

  • Analysis: Integrate the peaks to determine the relative proton ratios and analyze the splitting patterns (multiplicities) to deduce proton-proton coupling relationships.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Framework

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an indispensable tool for confirming the carbon skeleton.

Predicted ¹³C NMR Spectrum
CarbonPredicted Chemical Shift (δ) ppmAssignment
C-2~160 - 165Pyrimidine ring carbon attached to piperidine
C-4~160 - 165Pyrimidine ring carbon attached to chlorine
C-6~165 - 170Pyrimidine ring carbon attached to the methyl group
C-5~110 - 115Pyrimidine ring carbon with a proton attached
Piperidine (α-C)~45 - 50Carbon atoms adjacent to the nitrogen
Piperidine (β-C)~25 - 30Carbon atoms beta to the nitrogen
Piperidine (γ-C)~24 - 28Carbon atom gamma to the nitrogen
Methyl (CH₃)~20 - 25Methyl group carbon

Note: Predicted chemical shifts are based on known data for similar pyrimidine and piperidine derivatives.[4][5]

Rationale for Chemical Shifts:
  • Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are significantly deshielded due to the electronegativity of the nitrogen atoms and the aromatic character of the ring. The carbons directly bonded to nitrogen and chlorine (C-2, C-4, and C-6) are expected to be the most downfield.

  • Piperidine Carbons: The α-carbons of the piperidine ring are deshielded by the adjacent nitrogen atom. The other piperidine carbons have chemical shifts typical for aliphatic carbons.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Instrumentation: A high-field NMR spectrometer is essential.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to a series of singlets, one for each unique carbon atom.

  • Data Processing and Analysis: Similar to ¹H NMR, the data is processed and the chemical shifts of the carbon signals are assigned to the corresponding atoms in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data
m/zInterpretation
211/213Molecular ion peak ([M]⁺) and its isotope peak due to the presence of Chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
196Loss of a methyl radical (•CH₃) from the molecular ion.
176Loss of a chlorine radical (•Cl) from the molecular ion.
127Fragment corresponding to the piperidine ring.[6]
84Fragment corresponding to the pyrimidine core after loss of substituents.
Fragmentation Pathways:

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways. Alpha-cleavage is a common fragmentation mechanism for amines, which could lead to the loss of substituents from the piperidine ring.[7] Cleavage of the bonds connecting the substituents to the pyrimidine ring is also expected. The presence of a chlorine atom will result in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, providing strong evidence for the presence of a single chlorine atom.

Fragmentation_Pathway M [C₁₀H₁₄ClN₃]⁺ m/z = 211/213 F1 [M - CH₃]⁺ m/z = 196 M->F1 - •CH₃ F2 [M - Cl]⁺ m/z = 176 M->F2 - •Cl F3 [C₅H₁₀N]⁺ m/z = 84 M->F3 Ring Cleavage F4 [C₅H₁₁N]⁺ m/z = 85 F2->F4 - C₄H₂N₂

Caption: A simplified proposed fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules, often used in LC-MS.

  • Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2950-2850C-H stretchAliphatic (piperidine and methyl)
~3050C-H stretchAromatic (pyrimidine)
1600-1450C=C and C=N stretchPyrimidine ring
1350-1000C-N stretchAmine (piperidine-pyrimidine bond)
800-600C-Cl stretchChloro group

Note: These are characteristic ranges and the exact positions can be influenced by the overall molecular structure.[8][9]

Interpretation of IR Spectrum:

The IR spectrum of this compound is expected to show characteristic absorptions for the C-H bonds of the aliphatic piperidine and methyl groups, as well as the aromatic C-H bond of the pyrimidine ring. The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring will appear in the 1600-1450 cm⁻¹ region.[10][11] The C-N stretching of the bond connecting the piperidine to the pyrimidine will also be present. A key feature will be the absorption band in the fingerprint region corresponding to the C-Cl stretch, confirming the presence of the chloro substituent.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, as a KBr pellet if it is a solid, or in solution using a suitable solvent that does not have interfering absorptions.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

  • Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups to confirm their presence in the molecule.

Conclusion: A Symphony of Spectroscopic Evidence

The structural confirmation of this compound is achieved not by a single technique, but by the harmonious interplay of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. Each method provides complementary information, and together they create a detailed and self-consistent picture of the molecule's architecture. This guide has outlined the expected spectroscopic data and the underlying principles for their interpretation. By following the described experimental protocols and comparative analysis, researchers can confidently verify the structure of this and other novel heterocyclic compounds, a critical step in the journey of drug discovery and development.

References

A Comparative Guide to Chlorinated Pyrimidines in Synthesis: Spotlight on 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, chlorinated pyrimidines stand out as indispensable building blocks. Their electron-deficient nature, coupled with the strategic placement of chloro substituents, renders them highly susceptible to nucleophilic aromatic substitution (SNAr), making them versatile intermediates for constructing complex molecular architectures.[1][2][3] This guide provides a comparative analysis of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine against other common chlorinated pyrimidines, offering insights into their relative reactivity, regioselectivity, and applications, supported by experimental context.

The Landscape of Chlorinated Pyrimidines: A Structural Overview

The reactivity of a chlorinated pyrimidine is intrinsically linked to the number and position of its chlorine atoms, as well as the electronic influence of other substituents on the ring.[2] Here, we compare our subject compound with three widely used chlorinated pyrimidines:

  • This compound: A monosubstituted chloropyrimidine featuring an electron-donating piperidinyl group and a methyl group. These substituents influence the electrophilicity of the C4 position.

  • 2,4-Dichloropyrimidine: A key intermediate in pharmaceutical and agrochemical synthesis, its two chlorine atoms at positions 2 and 4 are reactive towards nucleophilic substitution.[4][5][6]

  • 4,6-Dichloropyrimidine: This versatile heterocyclic compound is a cornerstone in the synthesis of a wide array of biologically active molecules, including antiviral, antibacterial, and anticancer agents.[7]

  • 2,4,6-Trichloropyrimidine: With three chloro substituents, this pyrimidine is highly activated for SNAr reactions, offering multiple sites for functionalization.[3]

The inherent reactivity of the carbon-chlorine bonds in pyrimidines generally follows the order C4(6) > C2 >> C5.[2][8] This preference is attributed to the greater stabilization of the Meisenheimer intermediate, a transient negatively charged species, when the nucleophilic attack occurs at the C4 or C6 position, which are para or ortho to the ring nitrogens.[2][9]

Comparative Reactivity and Regioselectivity: An In-Depth Analysis

The choice of a chlorinated pyrimidine in a synthetic route is often dictated by the desired regioselectivity and the required reaction conditions. The substituents on the pyrimidine ring play a crucial role in modulating the reactivity of the chloro groups.

The Unique Profile of this compound

In this compound, the presence of the electron-donating piperidinyl group at the C2 position and the methyl group at C6 deactivates the pyrimidine ring towards nucleophilic attack compared to its di- and trichlorinated counterparts. However, the remaining chlorine at the C4 position is still susceptible to displacement by strong nucleophiles under appropriate conditions. The synthetic utility of this compound often lies in the sequential introduction of substituents, where the piperidinyl and methyl groups are installed first, followed by the displacement of the C4 chlorine in a later step.

Dichloropyrimidines: A Tale of Two Isomers

2,4-Dichloropyrimidine presents a more nuanced reactivity profile. While the C4 position is generally more reactive, the selectivity of substitution can be influenced by reaction conditions and the nature of the nucleophile.[10] For instance, in many SNAr reactions, substitution occurs preferentially at C4.[8][10] However, palladium-catalyzed cross-coupling reactions can sometimes favor the C2 position.[8][9]

4,6-Dichloropyrimidine , being a symmetrical molecule, simplifies the initial monosubstitution, yielding a single product. The challenge arises in the second substitution, as the introduction of an electron-donating group in the first step deactivates the ring towards subsequent nucleophilic attack.[9]

2,4,6-Trichloropyrimidine: The Highly Reactive Core

As expected, 2,4,6-trichloropyrimidine is the most reactive of the group due to the strong electron-withdrawing effect of the three chlorine atoms.[3] This high reactivity allows for sequential and regioselective substitution, typically starting at the most reactive C4/C6 positions, followed by the C2 position.[3] The differential reactivity of the chloro groups enables the controlled synthesis of polysubstituted pyrimidines.[3]

Quantitative Comparison of Reactivity

While direct, side-by-side kinetic data for these specific compounds under identical conditions is sparse in the literature, a qualitative and semi-quantitative understanding can be gleaned from numerous synthetic reports. The following table summarizes the general reactivity trends and typical reaction outcomes.

CompoundRelative ReactivityPreferred Site of First SubstitutionTypical Reaction Conditions for Monosubstitution
This compound LowC4Strong nucleophile, elevated temperature
2,4-Dichloropyrimidine ModerateC4 (generally)Mild to moderate conditions with various nucleophiles
4,6-Dichloropyrimidine ModerateC4 or C6Mild to moderate conditions with various nucleophiles
2,4,6-Trichloropyrimidine HighC4 or C6Mild conditions, often at low temperatures

Note: Reactivity is highly dependent on the specific nucleophile, solvent, and temperature.

Applications in Drug Discovery and Medicinal Chemistry

Chlorinated pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly kinase inhibitors.[2][4][11]

  • This compound and its analogs are valuable intermediates in the synthesis of various kinase inhibitors. The piperidinyl group can provide a key interaction with the target protein, while the C4 position allows for the introduction of various aryl or heteroaryl groups to modulate potency and selectivity.[12]

  • 2,4-Dichloropyrimidine is a versatile starting material for a wide range of pharmaceuticals, including antiviral, anticancer, and antibacterial agents.[4] It is a common building block for tyrosine kinase inhibitors.[4]

  • 4,6-Dichloropyrimidine serves as a crucial intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[7]

  • 2,4,6-Trichloropyrimidine is utilized in the synthesis of polysubstituted pyrimidines found in various biologically active molecules. Its ability to undergo sequential substitutions makes it a powerful tool for generating diverse chemical libraries for drug screening.[3][13]

Experimental Protocols: Representative Synthetic Transformations

To provide a practical context, the following are generalized experimental protocols for nucleophilic aromatic substitution on these pyrimidine cores.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve chlorinated pyrimidine in a suitable solvent (e.g., n-BuOH, DMF, THF) B Add the nucleophile (e.g., amine, alcohol, thiol) (1.0 - 1.2 equivalents) A->B C Add a base (e.g., DIPEA, K2CO3) (1.5 - 2.0 equivalents) B->C D Heat the reaction mixture (Temperature and time are substrate-dependent) C->D E Cool the reaction to room temperature D->E F Dilute with water and extract with an organic solvent (e.g., EtOAc) E->F G Wash the organic layer with brine, dry over Na2SO4, and concentrate F->G H Purify the crude product by column chromatography or recrystallization G->H

Caption: Generalized workflow for SNAr on chlorinated pyrimidines.

Specific Example: Amination of 2,4-Dichloropyrimidine

A common synthetic transformation involves the selective amination of 2,4-dichloropyrimidine. To favor substitution at the C4 position, the reaction is typically carried out under controlled conditions.

Materials:

  • 2,4-Dichloropyrimidine

  • Primary or secondary amine (1.0 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • n-Butanol (n-BuOH)

Procedure:

  • To a solution of 2,4-dichloropyrimidine in n-butanol, add the amine.

  • Add DIPEA to the mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography on silica gel.

For many reactions, using nBuOH/DIPEA as the reaction system can lead to a single product with substitution at the 4th position, often eliminating the need for extensive purification.[10]

Mechanistic Considerations and Logical Relationships

The regioselectivity of SNAr reactions on dichloropyrimidines is a subject of considerable interest. The stability of the Meisenheimer intermediate is a key determinant.

G cluster_0 Nucleophilic Attack on 2,4-Dichloropyrimidine cluster_1 Meisenheimer Intermediate Stability cluster_2 Product Formation start 2,4-Dichloropyrimidine + Nucleophile c4_attack Attack at C4 start->c4_attack c2_attack Attack at C2 start->c2_attack c4_intermediate More Stable Intermediate (Charge delocalized over two N atoms) c4_attack->c4_intermediate c2_intermediate Less Stable Intermediate c2_attack->c2_intermediate c4_product Major Product: 4-Substituted-2-chloropyrimidine c4_intermediate->c4_product c2_product Minor Product: 2-Substituted-4-chloropyrimidine c2_intermediate->c2_product

Caption: Regioselectivity in the SNAr of 2,4-dichloropyrimidine.

It is important to note that while the formation of a Meisenheimer intermediate is the classical explanation, recent computational and experimental studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups like chloride.[14][15]

Furthermore, the electronic nature of substituents already on the pyrimidine ring can dramatically alter the regioselectivity. For instance, strong electron-donating groups at the C6 position of a 2,4-dichloropyrimidine can favor nucleophilic attack at the C2 position.[16] This highlights the importance of considering the specific electronic environment of the substrate when planning a synthesis.

Conclusion

This compound represents a valuable, albeit less reactive, building block compared to its di- and trichlorinated analogs. Its utility shines in synthetic strategies that require a pre-functionalized C2 and C6 position before a final modification at C4. In contrast, 2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and 2,4,6-trichloropyrimidine offer greater flexibility for sequential functionalization, with a predictable hierarchy of reactivity that can be exploited for the regioselective synthesis of complex pyrimidine derivatives. The choice of the optimal chlorinated pyrimidine is therefore a strategic decision based on the desired final product and the intended synthetic route, with a deep understanding of the interplay between the substrate's electronic properties and the reaction conditions being paramount for success.

References

Efficacy Blueprint: A Comparative Analysis of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine Analogs in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibition

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile binding capabilities with a range of biological targets.[1] Within the vast landscape of pyrimidine derivatives, the 2,4,6-substituted pattern has emerged as a particularly fruitful area of exploration for the development of potent kinase inhibitors.[2] Kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. This guide provides a comparative efficacy analysis of a series of analogs based on the 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine scaffold, focusing on their anti-proliferative effects against various cancer cell lines.

The core structure, featuring a chlorine atom at the 4-position, a methyl group at the 6-position, and a piperidine moiety at the 2-position, offers multiple points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The chlorine at C4 acts as a leaving group, facilitating nucleophilic substitution to introduce diverse functionalities. The piperidine ring at C2 and the methyl group at C6 also play crucial roles in defining the molecule's interaction with the target's binding pocket. This guide will delve into the synthesis of these analogs, the methodologies for evaluating their efficacy, and a comparative analysis of their structure-activity relationships (SAR) based on available experimental data.

Experimental Design and Methodologies: A Framework for Efficacy Assessment

To objectively compare the efficacy of this compound analogs, a standardized set of experimental protocols is essential. The following methodologies are representative of the standard practices in the field for the synthesis and biological evaluation of novel small molecule inhibitors.

General Synthesis of 2,4,6-Trisubstituted Pyrimidine Analogs

The synthesis of the target pyrimidine derivatives typically commences from a readily available starting material such as 4,6-dichloro-2-(methylthio)pyrimidine. A common synthetic route involves a sequential nucleophilic substitution strategy.

Synthesis_Workflow start 4,6-dichloro-2-(methylthio)pyrimidine step1 Nucleophilic substitution with Piperidine start->step1 intermediate1 4-Chloro-6-(piperidin-1-yl)-2-(methylthio)pyrimidine step1->intermediate1 step2 Oxidation of methylthio group (e.g., with m-CPBA) intermediate1->step2 intermediate2 4-Chloro-2-(methylsulfonyl)-6-(piperidin-1-yl)pyrimidine step2->intermediate2 step3 Nucleophilic substitution with various amines/phenols at C4 intermediate2->step3 final_product Target Analogs step3->final_product

Caption: General synthetic workflow for 4-substituted pyrimidine analogs.

Step-by-Step Protocol:

  • Synthesis of 4-chloro-6-hydrazinopyrimidine: The initial step involves the reaction of 4,6-dichloropyrimidine with hydrazine hydrate at room temperature.[1]

  • Formation of the Hydrazone Intermediate: The resulting 4-chloro-6-hydrazinopyrimidine is then reacted with a suitable ketone or aldehyde (e.g., 6-methoxy-1-tetralone) in ethanol to form the corresponding hydrazone.[1]

  • Nucleophilic Substitution at the C4 Position: The crucial step for generating analog diversity is the nucleophilic substitution of the chlorine atom at the C4 position. The hydrazone intermediate is refluxed with various amines or phenoxides to yield the final 4-substituted pyrimidine analogs.[1]

In Vitro Cytotoxicity Assessment: The MTT Assay

The primary method for evaluating the anti-proliferative efficacy of the synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with varying concentrations of pyrimidine analogs incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout

Caption: Workflow of the MTT assay for cytotoxicity screening.

Step-by-Step Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized pyrimidine analogs are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these compounds and incubated for a period of 48 to 72 hours.

  • MTT Addition and Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization and Absorbance Reading: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Comparative Efficacy and Structure-Activity Relationship (SAR) Analysis

Compound ID Scaffold R1 (at C4) R2 (at C2) R3 (at C6) Target Cell Line IC50 (µM) Reference
Analog A PyrimidineVaries (amines/phenols)Hydrazone-LoVo (Colon)Varies[1]
Analog B Pyrido[2,3-d]pyrimidineVariesVaries-HepG-2 (Liver)0.3 - 7.0[3]
Analog C Pyrido[2,3-d]pyrimidineVariesVaries-PC-3 (Prostate)5.47 - 6.8[3]
Analog D PyrimidineArylAryl-Various NCI-600.022 - 0.033
Analog E Pyrido[2,3-d]pyrimidine-OCH3 substituted phenylVaries-PC-3 (Prostate)7.98[4]

Key SAR Insights:

  • Substitution at the C4 Position: The nature of the substituent at the C4 position significantly influences the anti-proliferative activity. The introduction of various substituted anilines or phenols can lead to potent compounds, likely by forming key interactions within the ATP-binding pocket of target kinases.

  • The Role of the Piperidine Moiety: While not explicitly varied in the core topic compound, studies on related pyrimidines show that the nature of the heterocyclic ring at the C2 position is critical for activity. The piperidine ring likely contributes to the overall lipophilicity and conformational rigidity of the molecule, influencing its binding affinity.

  • Fused Ring Systems: The fusion of a pyridine ring to the pyrimidine core, creating a pyrido[2,3-d]pyrimidine scaffold, has been shown to yield highly potent anticancer agents.[3][4] This extension of the aromatic system can provide additional binding interactions with the target protein.

  • Lipophilicity and Cellular Activity: As with many kinase inhibitors, a balance of lipophilicity is crucial for cell permeability and target engagement. Highly lipophilic compounds may exhibit poor solubility and non-specific toxicity, while very polar compounds may have difficulty crossing the cell membrane.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related pyrimidine derivatives strongly suggest that systematic modification of the substituents at the C2, C4, and C6 positions can lead to the discovery of potent and selective kinase inhibitors.

Future work should focus on the synthesis and direct comparative evaluation of a focused library of analogs based on the specific this compound core. This would involve varying the substituents on the piperidine ring, replacing the piperidine with other heterocycles, and introducing a diverse range of functionalities at the C4 position. Such a systematic study, coupled with in vitro kinase profiling and cellular assays, would provide a clearer understanding of the structure-activity relationships and guide the rational design of more efficacious and targeted cancer therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its use in a reaction. Proper management and disposal of research chemicals like 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine are not merely regulatory hurdles; they are integral components of responsible science and a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties. Our objective is to empower researchers to manage chemical waste with confidence, ensuring the protection of both laboratory personnel and the environment.

Compound Identification and Hazard Assessment

A thorough understanding of a compound's properties is the foundation of its safe management. This compound is a heterocyclic compound whose structure suggests specific potential hazards that must be respected.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name 4-chloro-6-methyl-2-piperidin-1-ylpyrimidinePubChem[1]
CAS Number 42487-70-7PubChem[1]
Molecular Formula C₁₀H₁₄ClN₃PubChem[1]
Molecular Weight 211.69 g/mol PubChem[1]
Appearance Solid (Assumed)General Chemical Knowledge
Hazard Identification and Rationale

While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, we can infer its primary hazards from its GHS classification and the toxicological profiles of its structural components: a chlorinated pyrimidine and a piperidine moiety.

  • GHS Classification: The European Chemicals Agency (ECHA) C&L Inventory classifies this compound with the hazard statement H302: Harmful if swallowed .[1] It is also identified as a primary irritant .[1]

  • Structural Alerts:

    • Chlorinated Heterocycle: The presence of a chloro-pyrimidine structure indicates that upon combustion, it can release toxic and corrosive gases, including hydrogen chloride (HCl) and various nitrogen oxides (NOx).[2] This is a critical consideration for thermal disposal methods.

    • Piperidine Moiety: Piperidine itself is a flammable liquid that is toxic and corrosive, causing severe skin burns and eye damage.[3][4][5] While integrated into a larger molecule, the piperidine substructure contributes to the overall basicity and potential biological activity of the compound, warranting cautious handling to avoid skin and eye contact.

Based on this assessment, this compound must be handled as a hazardous substance. All disposal procedures should be designed to prevent ingestion, inhalation, and direct contact.

Personal Protective Equipment (PPE) and Handling Precautions

Adherence to a strict PPE protocol is the most direct way to mitigate the risks of exposure during handling and disposal operations. The following PPE is mandatory:

  • Hand Protection: Wear nitrile or neoprene gloves that are regularly inspected for tears or contamination. Given the irritant nature of the compound, double-gloving is recommended, especially during bulk handling or spill cleanup.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When handling larger quantities or dealing with spills that could generate dust, chemical splash goggles are required.

  • Body Protection: A standard flame-resistant laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust particles.[3]

Disposal Workflow and Protocols

The proper disposal of this compound requires a systematic approach. The following workflow diagram and protocols provide a clear decision-making framework.

DisposalWorkflow cluster_prep Preparation cluster_paths Disposal Paths cluster_actions Action Protocols cluster_final Final Disposition Start Identify Waste: 4-Chloro-6-methyl-2- (piperidin-1-yl)pyrimidine Assess Assess Waste Type Start->Assess Empty Contaminated Labware (Empty Containers, Glassware) Assess->Empty Container Spill Small Spill Residue (<5g) Assess->Spill Spill Bulk Bulk / Unused Chemical Assess->Bulk Unused Action_Empty 1. Triple rinse with appropriate solvent. 2. Collect rinsate as hazardous waste. 3. Deface label. 4. Dispose of container as non-hazardous glass/plastic waste. Empty->Action_Empty Action_Spill 1. Restrict access to area. 2. Cover with absorbent material. 3. Gently collect residue and absorbent. 4. Place in hazardous waste container. Spill->Action_Spill Action_Bulk 1. Keep in original, sealed container. 2. Do NOT mix with other waste. 3. Ensure container is clearly labeled. 4. Place in secondary containment. Bulk->Action_Bulk Collect Consolidate all generated hazardous waste (Rinsate, Spill Debris, Bulk) Action_Empty->Collect Action_Spill->Collect Action_Bulk->Collect Label Label Waste Container: 'Halogenated Organic Solid Waste' 'Toxic' Collect->Label EHS Arrange for pickup by Environmental Health & Safety (EHS) Label->EHS

Caption: Disposal decision workflow for this compound.

Protocol for Decontaminating Empty Containers

Causality: The goal is to render the container "RCRA empty," ensuring that residual chemical does not pose a hazard when the container is disposed of as non-hazardous waste. The rinsate, however, becomes hazardous waste.

  • Initial Rinse: In a chemical fume hood, rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol). The choice of solvent should be based on ensuring complete dissolution of any remaining solid.

  • Collect Rinsate: Pour all rinsate into a designated, properly labeled hazardous waste container for halogenated organic liquid waste.

  • Deface Label: Completely remove or deface the original chemical label on the container to prevent misidentification.

  • Final Disposal: Once dry, the container can be disposed of in the appropriate laboratory glass or plastic waste stream.

Protocol for Small Spill Management (<5g)

Causality: The procedure is designed to contain, absorb, and collect the spilled material without creating airborne dust, which would present an inhalation hazard.

  • Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area. Ensure the chemical fume hood is operational if the spill is contained within it.

  • Absorb the Spill: Gently cover the spill with a chemical absorbent material like vermiculite or sand.[3] Do not use combustible materials like paper towels directly on the dry powder. If desired, the powder can be wetted slightly with an appropriate solvent to reduce dust before applying the absorbent.

  • Collect Waste: Using non-sparking tools (e.g., plastic scoops), carefully collect the mixture of absorbent and spilled chemical.

  • Package Waste: Place the collected material into a labeled, sealed container designated for solid hazardous waste.

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, and place the used cloth in the same hazardous waste container.

Protocol for Bulk and Unwanted Material Disposal

Causality: Bulk quantities represent a significant hazard and must be managed to ensure stability and clear identification for the final disposer. Federal and local regulations prohibit the mixing of different chemical wastes.

  • Do Not Consolidate: Keep the material in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible container and replicate all label information.

  • Ensure Proper Sealing: Check that the container cap is tightly sealed to prevent any leakage or release of vapors.

  • Use Secondary Containment: Place the sealed container in a larger, chemically resistant secondary container (e.g., a polyethylene tub) to contain any potential leaks.

  • Segregate and Store: Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3][6]

Waste Classification and Final Disposition

All waste generated from the procedures above—including rinsate, spill cleanup debris, and unwanted bulk chemical—must be classified as Hazardous Waste .

  • Waste Code: While a specific EPA waste code may depend on the process that generated the waste, it should be managed as a halogenated organic compound .

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Disposal Vendor: The ultimate disposal will be handled by your institution's licensed Environmental Health & Safety (EHS) department or a certified contractor. The presumed method of disposal is incineration at a licensed facility equipped with scrubbers to neutralize the acidic gases (HCl, NOx) produced during combustion.[7] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash .[3][8]

Emergency Procedures for Accidental Exposure

In the event of accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By adhering to these scientifically-grounded procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with safety regulations, thereby protecting themselves, their colleagues, and the wider environment.

References

Personal protective equipment for handling 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of 4-Chloro-6-methyl-2-(piperidin-1-yl)pyrimidine

Hazard Analysis and Risk Assessment

Substituted pyrimidines, particularly those containing chlorine atoms, are often classified as irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[2][3][4][5][6] Based on analogous compounds, this compound should be handled as a hazardous substance. The primary risks include skin irritation, serious eye irritation, and potential respiratory tract irritation.[2][3][4][5]

A thorough risk assessment is the cornerstone of safe laboratory practice.[1] Before beginning any work, it is imperative to consult the available safety information and be prepared for potential emergencies.[7]

Mandatory Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and a crucial barrier against chemical exposure.[8][9] The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the anticipated hazards.

Hazard GHS Classification (Anticipated) Required Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Category 2Chemical-resistant gloves (e.g., Nitrile or Neoprene) must be worn.[10][11] Inspect gloves for any signs of damage before use.[10][12] A laboratory coat should be worn and fully buttoned to protect skin and personal clothing.[10][13]
Serious Eye Damage/Irritation Category 2Splash-proof safety goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[2][5][10] For procedures with a higher risk of splashing, a face shield worn over safety goggles is required.[1][9][10]
Inhalation May cause respiratory irritation (STOT SE 3)All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[1][11][14] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[2][3][5]
Ingestion Harmful if swallowedTo prevent accidental ingestion, eating, drinking, and smoking are strictly prohibited in the laboratory.[1][3] Wash hands thoroughly with soap and water after handling the compound.[2][4]

Operational Protocol: A Step-by-Step Guide

Preparation and Pre-Handling
  • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the airflow is adequate.

  • Assemble All Materials: Before introducing the chemical, gather all necessary equipment, including glassware, spatulas, and waste containers.

  • Emergency Equipment Check: Confirm the location and accessibility of the nearest safety shower and eyewash station.[2][5]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.[7]

Handling and Experimental Procedure
  • Transfer within Fume Hood: All transfers and weighing of the solid compound should be performed inside the fume hood to contain any dust.

  • Controlled Dispensing: Use appropriate tools, such as a spatula, to handle the solid. Avoid creating dust.

  • Container Management: Keep the container tightly sealed when not in use to prevent the release of dust or vapors.[11]

  • Avoid Contamination: Do not touch anything outside of the immediate work area with your gloves that you do not want chemicals on.[13]

Post-Handling and Decontamination
  • Clean Work Area: Decontaminate the work surface within the fume hood after completing your work.

  • Properly Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.

  • Hand Washing: Wash hands and arms thoroughly with soap and water.[14]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][15][16] Remove contaminated clothing.[16] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][15][16] Seek immediate medical attention.[16]

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[17] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[16][17] Rinse the mouth with water.[12][16] Never give anything by mouth to an unconscious person.[12][16][17] Seek immediate medical attention.

Disposal Plan

All chemical waste, including unused this compound and any contaminated materials (e.g., gloves, paper towels, pipette tips), must be disposed of as hazardous waste.

  • Segregation: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container.[3][12]

  • Compliance: Adhere to all local, regional, and national regulations for hazardous waste disposal.[3][18] Do not discharge into drains or the environment.[12][17][19]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[16]

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal Prep Verify Fume Hood & Assemble Materials Don_PPE Don Appropriate PPE Prep->Don_PPE Handling Weigh and Transfer Chemical Don_PPE->Handling Experiment Perform Experiment Handling->Experiment Decon Decontaminate Work Area Experiment->Decon Waste Segregate Hazardous Waste Decon->Waste Doff_PPE Doff PPE Correctly Waste->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Emergency Emergency? Follow First Aid Procedures

Caption: Safe Handling Workflow Diagram.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.